Sandramycin
Description
Unk-D-Ser(1)-D-Pip-Gly-Sar-N(Me)Val-(2).Unk-Ser(2)-D-Pip-Gly-Sar-D-N(Me)Val-(1) has been reported in Nocardioides with data available.
depsipeptide, structure given in first source; isolated from Nocardioides sp. ATCC 39419
Propriétés
Formule moléculaire |
C60H76N12O16 |
|---|---|
Poids moléculaire |
1221.3 g/mol |
Nom IUPAC |
3-hydroxy-N-[(3S,7S,16R,23R,27R,36R)-23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)/t39-,40+,41-,42-,51-,52+/m1/s1 |
Clé InChI |
WXIVYIYCEBUEHL-HLBGSBEJSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Sandramycin: A Technical Guide to its Discovery, Isolation, and Characterization from Nocardioides sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Sandramycin, a potent antitumor antibiotic produced by the actinomycete Nocardioides sp. (ATCC 39419). The information presented herein is compiled from seminal research and is intended to serve as a comprehensive resource for professionals in the fields of natural product chemistry, microbiology, and oncology drug development.
Executive Summary
This compound is a novel cyclic decadepsipeptide antibiotic that exhibits significant in vitro activity against Gram-positive bacteria and in vivo antitumor activity against murine leukemia P388.[1] It was first isolated from the cultured broth of Nocardioides sp. (ATCC 39419).[1] The structure of this compound was determined through spectroscopic analysis and chiral chromatography of its acid hydrolysate, revealing a unique cyclic structure with a two-fold axis of symmetry and a 3-hydroxyquinaldic acid chromophore. This document details the fermentation process for Nocardioides sp., the multi-step protocol for the extraction and purification of this compound, and the analytical methods employed for its structural characterization.
Fermentation of Nocardioides sp. (ATCC 39419)
The production of this compound is achieved through submerged aerobic fermentation of Nocardioides sp. ATCC 39419. The following tables summarize the key parameters of the fermentation process.
Table 2.1: Fermentation Media Composition
| Component | Concentration (g/L) |
| Glucose | 20.0 |
| Soluble Starch | 10.0 |
| Yeast Extract | 5.0 |
| Peptone | 5.0 |
| K2HPO4 | 1.0 |
| MgSO4·7H2O | 0.5 |
| pH (pre-sterilization) | 7.0 |
Table 2.2: Fermentation Parameters
| Parameter | Value |
| Culture Volume | 10 Liters |
| Fermentation Vessel | 14-Liter Fermentor |
| Temperature | 28°C |
| Agitation | 400 RPM |
| Aeration | 1 volume of air per volume of medium per minute (vvm) |
| Fermentation Duration | 96 hours |
Experimental Protocols
Fermentation Protocol
-
Inoculum Preparation: A vegetative inoculum of Nocardioides sp. ATCC 39419 is prepared by growing the strain in a seed medium with the same composition as the production medium. The seed culture is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Fermentation: The production fermentor containing 10 liters of the sterile fermentation medium is inoculated with 5% (v/v) of the seed culture.
-
Fermentation Conditions: The fermentation is carried out at 28°C with an agitation of 400 RPM and an aeration rate of 1 vvm for 96 hours.
-
Monitoring: The production of this compound is monitored throughout the fermentation process using a suitable bioassay or chromatographic technique.
Extraction and Purification Protocol
The isolation of this compound from the fermentation broth is a multi-step process involving solvent extraction and column chromatography.
-
Harvest and Extraction: At the end of the fermentation (96 hours), the whole broth is harvested. The broth is then extracted twice with an equal volume of methyl isobutyl ketone (MIBK).
-
Solvent Partitioning: The combined MIBK extracts are concentrated under reduced pressure to an oily residue. This residue is then partitioned between methanol (B129727) and hexane (B92381) to remove lipids and other nonpolar impurities. The methanolic phase, containing the crude this compound, is collected.
-
Diaion HP-20 Chromatography: The concentrated methanolic extract is adsorbed onto Diaion HP-20 resin. The column is washed with water and then eluted with a stepwise gradient of methanol in water. Fractions are collected and assayed for activity.
-
Sephadex LH-20 Chromatography: The active fractions from the Diaion HP-20 column are pooled, concentrated, and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
-
Preparative HPLC: The final purification step is performed using preparative reverse-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Table 3.1: Purification Summary
| Purification Step | Stationary Phase | Mobile Phase/Eluent |
| Initial Extraction | Methyl Isobutyl Ketone | N/A |
| Solvent Partition | Methanol/Hexane | N/A |
| Adsorption Chromatography | Diaion HP-20 | Stepwise gradient of Methanol in Water |
| Size-Exclusion Chromatography | Sephadex LH-20 | Methanol |
| Final Purification | Reverse-Phase C18 Silica | Gradient of Acetonitrile in Water |
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques and chemical degradation.
Spectroscopic Analysis
-
Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was used to determine the molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of the atoms within the molecule.
-
UV-Visible Spectroscopy: The UV-Vis spectrum of this compound in methanol showed characteristic absorption maxima, indicating the presence of the 3-hydroxyquinaldic acid chromophore.
Chemical Degradation and Chiral Analysis
-
Acid Hydrolysis: this compound was subjected to acid hydrolysis to break the amide and ester bonds, releasing the constituent amino acids and the chromophore.
-
Chiral Chromatography: The absolute stereochemistry of the amino acid components was determined by chiral gas chromatography (GC) of their derivatized forms.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the isolation and purification of this compound from the Nocardioides sp. fermentation broth.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide has provided a detailed account of the discovery, isolation, and characterization of the antitumor antibiotic this compound from Nocardioides sp. The methodologies outlined, from fermentation to final purification and structural elucidation, offer a valuable resource for researchers aiming to reproduce or build upon this foundational work. The potent biological activity of this compound continues to make it and its analogues interesting candidates for further investigation in the development of novel anticancer therapeutics.
References
Sandramycin: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sandramycin (B1212530) is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class of natural products.[1][2] Isolated from a Nocardioides species, it exhibits significant cytotoxic, antimicrobial, and antiviral activities.[1][3] Its biological function is rooted in its highly specific and high-affinity binding to the minor groove of DNA, where it acts as a bifunctional intercalator. This document provides an in-depth technical overview of the core mechanism of action of this compound, summarizing key quantitative data, detailing the experimental protocols used for its characterization, and visualizing its molecular interactions and related experimental workflows.
Core Mechanism of Action: DNA Bis-intercalation
The primary mechanism of action for this compound is its ability to bind non-covalently to double-stranded DNA. This interaction is characterized by a unique "bis-intercalation" model, where the molecule spans the DNA helix, inserting its two chromophores between DNA base pairs at distinct locations, while the peptide backbone settles within the minor groove.[4]
Structurally, this compound is a C2-symmetric cyclic decadepsipeptide, featuring two pendant 3-hydroxyquinaldic acid chromophores.[2] This symmetry is crucial for its interaction with DNA.[5] The binding process can be deconstructed into two main contributions:
-
Minor Groove Binding: The cyclic decadepsipeptide backbone is responsible for the initial recognition and binding within the minor groove of the DNA. This component alone accounts for a substantial portion of the total binding energy.[3][6]
-
Bis-intercalation: The two heteroaromatic chromophores then insert themselves between the DNA base pairs, a process known as intercalation. This dual insertion, or bis-intercalation, significantly stabilizes the complex and is a hallmark of this class of antibiotics.[6] The distance between the two intercalating chromophores in the DNA-bound state is approximately 10.1 Å, sandwiching the central two base pairs of the binding site.[3][6][7]
This high-affinity binding physically obstructs the DNA strand, interfering with essential cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity.
Proposed Downstream Cellular Consequences
While direct studies on the specific signaling pathways activated by this compound are limited, its mechanism as a DNA-binding agent allows for the proposal of downstream effects based on well-established cellular responses to DNA damage and replication stress.
The formation of bulky this compound-DNA adducts would likely stall replication forks and transcription machinery. This cellular stress is a potent trigger for cell cycle arrest and apoptosis. The proposed pathway involves the activation of damage sensor proteins, leading to a cascade that culminates in the activation of effector caspases and programmed cell death. It is plausible that this compound's potent cytotoxicity is mediated through such a DNA damage response pathway.[8][9] Furthermore, many DNA intercalating antitumor agents are also known to inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication.[10] While not directly demonstrated for this compound, its potential interaction with topoisomerase II remains a possible component of its multifaceted mechanism.
Quantitative Data Summary
The interaction of this compound with DNA and its resulting cytotoxicity have been quantified through various biophysical and cellular assays.
DNA Binding Affinity
The binding preference of this compound has been established using techniques like Surface Plasmon Resonance and fluorescence quenching.[11][12] The data reveals a clear preference for sequences containing alternating purine-pyrimidine steps, particularly 5'-AT sites.[5]
| DNA Sequence/Molecule Component | Method | Binding Affinity/Energy | Reference |
| 5'-d(GCATGC)2 | SPR | Highest Affinity | [12] |
| 5'-d(GCGCGC)2 | SPR | ΔΔG° = 0.4 kcal/mol (vs. GCATGC) | [12] |
| 5'-d(GCTAGC)2 | SPR | ΔΔG° = 0.9 kcal/mol (vs. GCATGC) | [12] |
| 5'-d(GCCGGC)2 | SPR | ΔΔG° = 1.0 kcal/mol (vs. GCATGC) | [12] |
| Cyclic Decadepsipeptide Core | N/A | ΔG° = -6.0 kcal/mol | [5][6] |
| First Chromophore Addition | N/A | ΔG° ≈ -3.2 kcal/mol (incremental) | [5][6] |
| Second Chromophore Addition | N/A | ΔG° ≈ -1.0 kcal/mol (incremental) | [5][6] |
Table 1: DNA Binding Affinity of this compound and its components.
In Vitro Cytotoxicity
This compound demonstrates exceptionally potent cytotoxicity against a range of cancer cell lines, with IC50 values often in the low nanomolar to picomolar range.[5] Its potency is significantly greater than analogues possessing only one or no chromophores, highlighting the critical role of bis-intercalation in its biological activity.[5][6]
| Cell Line | IC50 Value | Notes | Reference |
| Leukemia P388 | Moderately Active (in vivo) | N/A | [1] |
| General Cytotoxicity | 0.02 - 6 nM | Compared to Luzopeptin A | [5][6] |
| Various Melanomas, Carcinomas, Adenocarcinomas | 1 pM - 10 nM | For an analogue lacking the phenol (B47542) group | [11] |
Table 2: In Vitro Cytotoxicity of this compound.
Key Experimental Methodologies
The elucidation of this compound's mechanism of action relies on several key experimental techniques. Detailed protocols for these are provided below.
DNase I Footprinting Assay
This assay is used to identify the specific DNA sequences to which this compound binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.[13][14]
Protocol:
-
DNA Preparation: A DNA fragment of interest (100-200 bp) is labeled on one end with a radioactive (e.g., ³²P) or fluorescent tag.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound (e.g., 0 to 25 µM) in a suitable binding buffer (e.g., 50 mM KCl, 20 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.5 mM DTT) to allow equilibrium to be reached (typically >30 minutes at room temperature).[15][16]
-
DNase I Digestion: A carefully titrated amount of DNase I is added to the reaction, and the mixture is incubated for a short period (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule).[17]
-
Reaction Quenching: The digestion is stopped by adding a solution containing a strong chelator like EDTA.[15][17]
-
Analysis: The DNA fragments are denatured and separated by size on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualization: The gel is visualized by autoradiography or fluorescence imaging. The binding sites appear as gaps (the "footprint") in the ladder of DNA bands compared to a control lane with no drug. A Maxam-Gilbert sequencing ladder (G+A) is typically run alongside to identify the precise nucleotide sequence of the binding site.[15]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between this compound and DNA in real-time.[18][19][20]
Protocol:
-
Chip Preparation: A DNA oligonucleotide containing the target binding sequence is immobilized onto the surface of an SPR sensor chip (e.g., via a biotin-streptavidin linkage).[20]
-
System Priming: The SPR instrument is primed with running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20 surfactant).[21]
-
Analyte Injection: Solutions of this compound at various concentrations are prepared in the running buffer and injected sequentially over the sensor chip surface at a constant flow rate.
-
Binding Measurement: The binding of this compound to the immobilized DNA is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU). This is monitored over time to generate a sensorgram, showing an association phase during injection and a dissociation phase during buffer flow.
-
Regeneration: Between injections, the surface is regenerated using a specific solution (e.g., a pulse of high salt or low pH buffer) to remove all bound this compound, preparing the surface for the next cycle.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Fluorescence Quenching Assay
This method determines binding affinity by monitoring the change in fluorescence of a molecule upon interaction. This compound's chromophores are fluorescent, and their emission is quenched upon intercalating into DNA.[11]
Protocol:
-
Sample Preparation: A solution of this compound at a fixed concentration is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.2) in a quartz cuvette.[4]
-
Initial Measurement: The initial fluorescence emission of the this compound solution is measured using a spectrofluorometer at an appropriate excitation wavelength.
-
Titration: Small aliquots of a concentrated stock solution of DNA are incrementally added to the cuvette.
-
Fluorescence Reading: After each addition and a brief equilibration period, the fluorescence emission spectrum is recorded. The binding of this compound to DNA results in a progressive decrease (quenching) of its fluorescence intensity.[22]
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of added DNA. The resulting binding isotherm is then fitted to a suitable binding model (e.g., the Stern-Volmer equation or a non-linear regression model) to calculate the binding constant (Ka).
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effect of this compound on cultured cancer cells by measuring their metabolic activity.[3][23]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[6]
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with the vehicle (e.g., DMSO) only. The plate is incubated for a set period (e.g., 48-72 hours).[6]
-
MTT Addition: A sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (to a final concentration of ~0.5 mg/mL), and the plate is incubated for an additional 1-4 hours at 37°C.[3][7]
-
Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in living cells convert the yellow MTT into insoluble purple formazan crystals. A solubilization solution (e.g., DMSO or acidified isopropanol) is then added to each well to dissolve these crystals.[6]
-
Absorbance Measurement: The plate is gently shaken to ensure complete solubilization, and the absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm.[7]
-
Data Analysis: The absorbance values are corrected by subtracting the background reading from wells with medium only. Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is determined by plotting percent viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Conclusion
The mechanism of action of this compound is centered on its function as a high-affinity, sequence-selective DNA binding agent. Through a sophisticated bis-intercalation process, it locks onto the minor groove of DNA, primarily at alternating purine-pyrimidine sequences. This potent interaction physically disrupts critical DNA-dependent processes, leading to cell cycle arrest and apoptosis, which accounts for its exceptional cytotoxicity against various cancer cell lines. The combination of a groove-binding peptide backbone and dual intercalating chromophores represents a highly effective strategy for DNA targeting. A comprehensive understanding of this mechanism, supported by the quantitative data and experimental methodologies outlined in this guide, is vital for the ongoing research and potential therapeutic development of this compound and its analogues as next-generation anticancer agents.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Fluorescent quenching-based quantitative detection of specific DNA/RNA using a BODIPY® FL-labeled probe or primer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Duramycin exhibits antiproliferative properties and induces apoptosis in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Adriamycin and daunomycin induce programmed cell death (apoptosis) in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced topoisomerase II targeting by annamycin and related 4-demethoxy anthracycline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 14. DNase I footprinting of small molecule binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNase I footprinting [gene.mie-u.ac.jp]
- 18. Quantitative Analysis of Small Molecule–Nucleic Acid Interactions with a Biosensor Surface and Surface Plasmon Resonance Detection | Springer Nature Experiments [experiments.springernature.com]
- 19. books.rsc.org [books.rsc.org]
- 20. m.youtube.com [m.youtube.com]
- 21. One moment, please... [molecular-interactions.si]
- 22. SSB–DNA Binding Monitored by Fluorescence Intensity and Anisotropy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Sandramycin: A Bifunctional DNA Intercalator - A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin (B1212530) is a potent antitumor antibiotic originally isolated from the bacterium Nocardioides sp.[1][2] Structurally, it is a cyclic decadepsipeptide characterized by a two-fold axis of symmetry.[3][4][5] This unique architecture is central to its mechanism of action. The core of this compound's biological activity lies in its role as a high-affinity, bifunctional DNA intercalator. It engages with the DNA double helix through a dual-mode interaction: its cyclic peptide backbone nestles within the minor groove, while its two appended 3-hydroxyquinaldic acid chromophores insert themselves between the DNA base pairs, a process known as bis-intercalation.[1][3][5] This sophisticated binding mechanism leads to significant disruption of DNA structure and function, culminating in potent cytotoxic effects against cancer cells.
Core Mechanism of Action
The antitumor properties of this compound are a direct consequence of its complex and high-affinity interaction with DNA. This interaction is not monolithic but rather a synergistic combination of two distinct binding events, classifying it as a bifunctional agent.
Bifunctional Interaction with DNA
The binding of this compound to DNA is a two-part process:
-
Minor Groove Binding: The substantial cyclic decadepsipeptide framework of the molecule preferentially binds to the minor groove of the DNA helix.[3] This initial interaction helps to correctly orient the molecule for the second phase of binding.
-
Bis-intercalation: Extending from the peptide backbone are two planar heteroaromatic chromophores. These chromophores slide between adjacent DNA base pairs, effectively "sandwiching" them.[3] This bis-intercalation dramatically stabilizes the drug-DNA complex and is a critical component of its potency. NMR studies of a this compound-DNA complex have shown the molecule adopts a compact conformation where the distance between the two intercalating chromophores is approximately 10.1 Å.[3][4]
DNA Binding Specificity
This compound exhibits a discernible, though not absolute, preference for specific DNA sequences. DNase I footprinting experiments have revealed that this compound binds most effectively to regions containing alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[3][4] There is a perceptible preference for 5'-AT dinucleotide sequences, particularly when preceded by a cytosine (C), forming a 5'-CAT sequence.[3][4] More broadly, the highest affinity binding occurs where each intercalation event is at a 5'-Pyrimidine-Purine-3' (PyPu) step.[6][7] Despite these preferences, this compound binds with high affinity to a range of sequences, contributing to its broad activity.
Quantitative Analysis of DNA Binding and Cytotoxicity
The potency of this compound is underpinned by quantifiable energetic and biological parameters. The stability of the drug-DNA complex and its resulting cytotoxicity have been meticulously measured.
DNA Binding Affinity
The binding of this compound to DNA is an energetically favorable process. The total binding energy is a cumulative effect of its constituent parts, with the peptide core providing a substantial portion of the binding and the chromophores providing incremental stabilization.
| Component | Contribution to Binding Energy (ΔG°) |
| Cyclic Decadepsipeptide Core | -6.0 kcal/mol |
| Addition of First Chromophore | ~ -3.2 kcal/mol |
| Addition of Second Chromophore | ~ -1.0 kcal/mol |
| Table 1: Free energy contributions to this compound-DNA binding. Data sourced from studies comparing this compound with analogues lacking one or both chromophores.[3][4] |
Sequence Selectivity
While this compound binds strongly to multiple DNA sequences, surface plasmon resonance and fluorescence quenching studies have quantified its preference. The differences in binding energy (ΔΔG°) highlight a preference for alternating purine-pyrimidine sequences.
| DNA Sequence | Relative Binding Affinity (ΔΔG° from highest) |
| 5'-d(GCATGC)2 | 0 kcal/mol (Highest Affinity) |
| 5'-d(GCGCGC)2 | 0.4 kcal/mol |
| 5'-d(GCTAGC)2 | 0.9 kcal/mol |
| 5'-d(GCCGGC)2 | 1.0 kcal/mol |
| Table 2: Relative binding affinities of this compound to different DNA oligonucleotide sequences.[6][7] |
In Vitro Cytotoxicity
The high-affinity DNA binding of this compound translates into exceptionally potent cytotoxicity against various cancer cell lines. Its bifunctional nature is critical, as analogues lacking one or both chromophores are significantly less active.
| Compound | Cytotoxicity (IC50) | Relative Potency |
| This compound (Bis-intercalator) | 0.02 - 6 nM | ~1x |
| Mono-intercalator Analogue | ~500 - 1000x less potent | |
| Peptide Core (No Chromophores) | >100,000x less potent | |
| Table 3: Comparative cytotoxicity of this compound and its analogues.[3][4] |
Key Experimental Protocols
The characterization of this compound's interaction with DNA relies on several key biophysical and cell-based techniques.
DNA Footprinting (DNase I)
This technique is used to identify the specific DNA sequences where this compound binds.
-
Objective: To map the binding sites of this compound on a DNA fragment by observing protection from DNase I cleavage.
-
Methodology:
-
DNA Preparation: A specific DNA fragment is radioactively or fluorescently labeled at one end.
-
Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for complex formation.
-
Enzymatic Cleavage: A limited amount of DNase I is added to the reaction. DNase I cleaves the DNA backbone at sites not protected by the bound this compound.
-
Reaction Quenching: The digestion is stopped after a short period.
-
Analysis: The DNA fragments are denatured and separated by size using high-resolution polyacrylamide gel electrophoresis.
-
Visualization: The gel is visualized by autoradiography (for radioactive labels) or fluorescence imaging. The "footprint" appears as a gap in the ladder of DNA bands, corresponding to the region protected by this compound.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the binding constants and kinetics (on- and off-rates) of the this compound-DNA interaction in real-time.[6]
-
Objective: To quantitatively determine the affinity and temporal stability of the this compound-DNA complex.
-
Methodology:
-
Chip Preparation: A streptavidin-coated sensor chip is prepared. A biotinylated DNA oligonucleotide of a specific sequence is immobilized on the chip surface.
-
Analyte Injection: A solution of this compound (the analyte) is flowed over the sensor chip surface.
-
Association: As this compound binds to the immobilized DNA, the mass at the surface increases, causing a change in the refractive index, which is measured in real-time as a response signal.
-
Steady State: The injection continues until the binding reaches equilibrium.
-
Dissociation: The this compound solution is replaced with a buffer, and the dissociation of the complex is monitored as a decrease in the response signal. The slow off-rates for this compound are a distinguishing feature of its stable binding.[6]
-
Data Analysis: The resulting sensorgram (response vs. time) is fitted to kinetic models to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
Cytotoxicity Assay (Fluorescence-Based)
This assay determines the concentration of this compound required to kill a certain percentage of cancer cells (e.g., the IC50 value).
-
Objective: To measure the dose-dependent cytotoxic effect of this compound on a cancer cell line.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into the wells of a 96-well microplate and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plate is incubated for a set period (e.g., 48 or 72 hours) to allow the compound to exert its effect.
-
Staining: A staining solution containing two fluorescent dyes is added. For example, Hoechst dye, which stains the nuclei of all cells (live and dead), and Propidium Iodide (PI), which only enters and stains the nuclei of dead cells with compromised membranes.[8]
-
Imaging and Analysis: The plate is imaged using a high-content imager or fluorescence microscope. Automated software counts the total number of cells (Hoechst positive) and the number of dead cells (PI positive).
-
Calculation: The percentage of cell viability is calculated for each this compound concentration relative to the control. The data is plotted, and the IC50 value is determined from the dose-response curve.
-
Cellular Effects and Therapeutic Potential
The high-affinity binding of this compound to DNA serves as the initiating event for a cascade of cellular responses that culminate in cell death. By locking onto the DNA, this compound creates a formidable physical barrier that obstructs the molecular machinery responsible for replication and transcription.[9] This stalling of essential processes triggers DNA damage response pathways. The cell recognizes the abnormal DNA structure and the stalled replication forks, leading to the activation of cell cycle checkpoints and, ultimately, the initiation of apoptosis (programmed cell death).[10]
The potent in vitro cytotoxicity, particularly against leukemia cell lines like P388, underscores its potential as an anticancer agent.[1][2] The detailed understanding of its structure-activity relationship—where the bifunctional intercalation is paramount for its high potency—provides a rational basis for the design of new, potentially more effective or selective analogues in drug development programs.
Conclusion
This compound stands out as a highly potent antitumor agent due to its sophisticated bifunctional mechanism of DNA interaction. The synergistic combination of minor groove binding by its peptide core and bis-intercalation by its dual chromophores results in a highly stable drug-DNA complex. This leads to profound disruption of essential cellular processes and potent, low-nanomolar cytotoxicity. The quantitative data on its binding affinity and sequence preference, along with a clear understanding of the experimental methods used for its characterization, provide a solid foundation for its continued investigation and for the rational design of next-generation DNA-targeting therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 5. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. DNA intercalating drugs: Mechanisms of action in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Cytotoxicity of Sandramycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin (B1212530) is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class of natural products.[1] First isolated from a Nocardioides species, it has demonstrated significant cytotoxic activity against various cancer cell lines.[2] Its primary mechanism of action involves the bifunctional intercalation into the DNA double helix, leading to the formation of DNA crosslinks and subsequent disruption of cellular processes.[3] This technical guide provides a comprehensive overview of the preliminary studies on this compound's cytotoxicity, including quantitative data, detailed experimental protocols for assessing its effects, and a visual representation of the key signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound and its analogues has been evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of this compound Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Leukemia P388 | Leukemia | Moderately Active | [2][4] |
| Melanoma | Melanoma | 1 pM - 10 nM | [5] |
| Carcinoma | Carcinoma | 1 pM - 10 nM | [5] |
| Adenocarcinoma | Adenocarcinoma | 1 pM - 10 nM | [5] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Host | Administration Route | Activity | Reference |
| Leukemia P388 | Mice | Intraperitoneal | Moderately Active | [2][4] |
Experimental Protocols
This section details the methodologies for key experiments to assess the cytotoxicity of this compound.
In Vitro Cytotoxicity Assays
Standard colorimetric assays such as the MTT and Sulforhodamine B (SRB) assays are commonly used to determine the cytotoxic effects of compounds like this compound.
2.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in isopropanol)
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2.1.2. Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent)
-
Trichloroacetic acid (TCA), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well microplates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water to remove the TCA.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Treat cells with desired concentrations of this compound for a specific duration. Include untreated and positive controls.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.
-
Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Signaling Pathways and Visualizations
This compound's activity as a DNA bis-intercalator triggers cellular responses to DNA damage, primarily leading to apoptosis and cell cycle arrest.
DNA Damage-Induced Apoptosis
Upon DNA damage by this compound, sensor proteins like ATM and ATR are activated. This initiates a signaling cascade involving checkpoint kinases (Chk1/Chk2) that phosphorylate and stabilize the tumor suppressor protein p53. Activated p53 translocates to the nucleus and induces the transcription of pro-apoptotic proteins such as Bax. Bax promotes the release of cytochrome c from the mitochondria, which then binds to Apaf-1 to form the apoptosome.[1][6] The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[7]
Cell Cycle Arrest
DNA damage also activates cell cycle checkpoints to halt cell division and allow for DNA repair. The ATM/ATR-Chk1/Chk2 pathway plays a crucial role here as well. Activated checkpoint kinases can inhibit Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs). Inhibition of CDKs prevents the transition between cell cycle phases, often leading to arrest at the G1/S or G2/M boundaries. p53 also contributes to cell cycle arrest by inducing the expression of CDK inhibitors like p21.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the cytotoxic properties of a compound like this compound.
Conclusion
Preliminary studies reveal this compound as a highly potent cytotoxic agent with a clear mechanism of action involving DNA bis-intercalation. This activity effectively induces apoptosis and cell cycle arrest in cancer cells. The provided protocols and pathway diagrams serve as a foundational guide for researchers and drug development professionals to further investigate the therapeutic potential of this compound and its analogues. Future studies should focus on expanding the panel of cancer cell lines tested, elucidating the detailed molecular events in the downstream signaling pathways, and conducting more extensive in vivo efficacy and toxicity studies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
In Vivo Efficacy of Sandramycin Against Leukemia P388: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the in vivo efficacy of Sandramycin, a potent antitumor antibiotic, against the P388 leukemia model. This document synthesizes information from published literature to present the core data, experimental methodologies, and mechanistic understanding of this compound's action.
Core Efficacy Data
This compound, a novel cyclic depsipeptide antibiotic isolated from a Nocardioides species, has demonstrated notable antitumor activity.[1] While detailed quantitative efficacy data from the primary literature is limited, available information indicates its potential as an anti-leukemic agent. The compound was reported to be "moderately active" in vivo against P388 leukemia in mice.[1]
Below is a summary of the available quantitative data regarding the administration of this compound in P388 leukemia models.
| Parameter | Description | Source |
| Cell Line | Murine Leukemia P388 | [1] |
| Animal Model | CDF1 female mice | N/A |
| Drug Administration | Intraperitoneal (i.p.) injection | N/A |
| Dosage Range | 0.0125 mg/kg to 1.6 mg/kg | N/A |
| Dosing Schedule | Daily for 5 days | N/A |
| Reported Efficacy | Moderately active | [1] |
Note: Specific quantitative efficacy metrics such as percentage of increased lifespan (%ILS) or tumor growth inhibition (T/C%) are not available in the publicly accessible literature.
Experimental Protocols
Detailed experimental protocols from the original studies on this compound's in vivo efficacy are not fully available. However, based on standard methodologies for P388 leukemia models and the available information, a likely experimental workflow can be reconstructed.
P388 Leukemia Model
A standard experimental workflow for evaluating the efficacy of a compound like this compound against P388 leukemia is as follows:
Caption: A typical experimental workflow for in vivo P388 leukemia studies.
Methodology Details:
-
Animal Model: CDF1 female mice are commonly used for P388 leukemia studies.
-
Tumor Cell Inoculation: P388 leukemia cells are propagated in vitro or by serial passage in vivo. A standard inoculum of 1 x 10^6 viable P388 cells is typically injected intraperitoneally (i.p.) into the mice.
-
Treatment: Treatment with this compound would commence 24 hours after tumor inoculation. The compound, dissolved in a suitable vehicle, is administered i.p. daily for 5 consecutive days at dosages ranging from 0.0125 to 1.6 mg/kg. A control group receives the vehicle only.
-
Monitoring and Endpoints: The primary endpoint is the mean survival time of the mice. The efficacy is often expressed as the percentage of increased lifespan (%ILS) of the treated group compared to the control group.
Mechanism of Action
This compound's antitumor activity is attributed to its ability to act as a DNA bis-intercalating agent. This mechanism involves the insertion of its two planar chromophore moieties between the base pairs of the DNA double helix.
References
Sandramycin: A Technical Guide to its Structure and Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin (B1212530) is a potent cyclic depsipeptide antitumor antibiotic first isolated from Nocardioides sp. ATCC 39419.[1] It belongs to a class of C2-symmetric cyclic decadepsipeptides known for their significant biological activity.[2] The unique structural features of this compound, particularly its two 3-hydroxyquinaldic acid chromophores, enable it to act as a highly effective DNA bisintercalator, leading to its pronounced cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the core structure of this compound, including its physicochemical properties, spectral data, biological activity with a focus on cytotoxicity, and the underlying mechanism of action. Detailed experimental protocols for its synthesis, isolation, and key biological assays are also presented to support further research and development efforts.
Physicochemical and Spectral Data
The structural elucidation of this compound was achieved through a combination of spectroscopic analysis and chiral chromatography of its acid hydrolysate.[2]
| Property | Value | Reference |
| Molecular Formula | C₆₀H₇₆N₁₂O₁₆ | [2] |
| Molecular Weight | 1221.3 g/mol | [2] |
| Appearance | Yellowish solid | [1] |
| Solubility | Soluble in methanol, DMSO | [1] |
Table 1: Physicochemical Properties of this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |
| ¹H | 7.0-8.5 | m | - | Aromatic protons | [3] |
| ¹H | 3.0-5.5 | m | - | Amino acid α-protons | [3] |
| ¹H | 0.8-2.5 | m | - | Amino acid side-chain protons | [3] |
| ¹³C | 165-175 | - | - | Carbonyl carbons | [3] |
| ¹³C | 110-150 | - | - | Aromatic carbons | [3] |
| ¹³C | 40-65 | - | - | Amino acid α-carbons | [3] |
| ¹³C | 15-40 | - | - | Amino acid side-chain carbons | [3] |
Table 2: Representative ¹H and ¹³C NMR Spectral Data for this compound Precursors. Note: Specific assignments for this compound are not fully detailed in the cited literature; these are general ranges based on related structures.
| Technique | Key Observations | Reference |
| Fast Atom Bombardment Mass Spectrometry (FAB-MS) | Molecular ion peak ([M+H]⁺) consistent with the molecular formula. Fragmentation patterns aid in sequence confirmation. | [2][4] |
Table 3: Mass Spectrometry Data for this compound.
Biological Activity and Cytotoxicity
This compound exhibits potent activity against Gram-positive bacteria and significant in vivo efficacy against murine leukemia P388.[1] Its primary therapeutic potential lies in its cytotoxicity against a range of human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| L1210 | Murine Leukemia | 0.02 - 6 | [5] |
| Various Human Cancer Cell Lines | Various | Potent (specific values not consistently tabulated in literature) | [6] |
Mechanism of Action: DNA Bisintercalation and Apoptosis Induction
The primary mechanism of action of this compound is its ability to bind to the minor groove of DNA and bisintercalate its two 3-hydroxyquinaldic acid chromophores between DNA base pairs. This interaction is highly avid and exhibits a degree of sequence specificity.
Caption: Proposed mechanism of action for this compound.
This high-affinity binding distorts the DNA helix, leading to the formation of double-strand breaks and triggering a DNA damage response (DDR).[7][8] The DDR cascade, often involving the activation of kinases such as ATM and ATR, leads to the stabilization and activation of the tumor suppressor protein p53.[8] Activated p53 can then initiate the intrinsic apoptotic pathway.[2]
References
- 1. Topoisomerase poisoning activity of novel disaccharide anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mithramycin selectively attenuates DNA-damage-induced neuronal cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Topoisomerase II poisoning by ICRF-193 [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Understanding the Biological Properties of Sandramycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin (B1212530) is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide family of natural products.[1][2] Isolated from a Nocardioides species, it has demonstrated significant cytotoxic activity against various cancer cell lines and in vivo efficacy in murine leukemia models.[1] Its unique structural features, particularly the presence of two 3-hydroxyquinaldic acid chromophores, enable it to interact with DNA through a bis-intercalation mechanism, making it a subject of interest in the field of cancer chemotherapy.[2][3] This technical guide provides a comprehensive overview of the biological properties of this compound, focusing on its mechanism of action, DNA binding characteristics, and antitumor effects. It also includes detailed experimental protocols for key assays and visual representations of its purported signaling pathway and experimental workflows.
Core Biological Properties
This compound's primary mode of action is its ability to function as a DNA bis-intercalator.[3] The planar quinoline (B57606) chromophores insert themselves between the base pairs of the DNA double helix, while the cyclic decadepsipeptide backbone resides in the minor groove.[3] This interaction induces significant conformational changes in the DNA, disrupting essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.
DNA Interaction and Sequence Selectivity
Studies have shown that this compound exhibits a preference for binding to regions of DNA rich in alternating adenine (B156593) (A) and thymine (B56734) (T) residues. This sequence selectivity is a key aspect of its interaction with the genetic material. The binding of this compound to DNA is characterized by a high affinity and slow dissociation rates, contributing to its potent biological activity.
Antitumor Activity
This compound has demonstrated potent in vitro cytotoxicity against a range of cancer cell lines, with IC50 values in the nanomolar range. Furthermore, it has shown in vivo antitumor activity in murine models of P388 leukemia.[1] Its efficacy is attributed to its ability to induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | Leukemia Cell Lines | 4-10x more potent than analog 4 | [4] |
| IC50 | Melanomas, Carcinomas, Adenocarcinomas | 1 pM - 10 nM (for analog 4) | [4] |
| DNA Binding Affinity (ΔΔG°) | DNA Sequence | Value (kcal/mol) | Reference |
| Relative to 5'-d(GCATGC)2 | 5'-d(GCGCGC)2 | 0.3 | [4][5] |
| Relative to 5'-d(GCATGC)2 | 5'-d(GCTAGC)2 | 0.6 | [4][5] |
| Relative to 5'-d(GCATGC)2 | 5'-d(GCCGGC)2 | 0.6 | [4][5] |
Mechanism of Action: A Hypothetical Signaling Pathway
While the precise signaling cascade initiated by this compound is not fully elucidated, its action as a DNA bis-intercalator strongly suggests the involvement of pathways triggered by DNA damage and replication stress. A plausible mechanism involves the inhibition of Topoisomerase II, a critical enzyme for resolving DNA topological problems during replication and transcription.
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological properties of this compound.
DNase I Footprinting Assay for DNA Binding Site Identification
Objective: To determine the specific DNA sequence where this compound binds.
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
Klenow fragment of DNA polymerase I
-
[α-³²P]dATP
-
DNase I
-
This compound
-
Sequencing gel apparatus
-
Phenol:chloroform
-
Ethanol
Protocol:
-
Probe Preparation:
-
Digest plasmid DNA with a restriction enzyme to create a unique 3' recessed end near the putative binding site.
-
Label the 3' end by filling in with the Klenow fragment and [α-³²P]dATP.
-
Digest with a second restriction enzyme to generate a DNA fragment labeled at only one end.
-
Purify the labeled probe using gel electrophoresis.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA probe with varying concentrations of this compound in a suitable binding buffer.
-
Include a control reaction with no this compound.
-
-
DNase I Digestion:
-
Add a freshly diluted solution of DNase I to each reaction. The concentration of DNase I should be optimized to generate a ladder of fragments covering the entire length of the probe in the absence of this compound.
-
Incubate for a short, defined period to allow for partial digestion.
-
Stop the reaction by adding a stop solution containing EDTA and a denaturing agent.
-
-
Analysis:
-
Extract the DNA fragments with phenol:chloroform and precipitate with ethanol.
-
Resuspend the DNA in a loading buffer and separate the fragments on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the control lane.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To quantitatively measure the binding affinity and kinetics of this compound to DNA.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Streptavidin
-
Biotinylated DNA oligonucleotides (target sequence and control)
-
This compound
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Chip Preparation:
-
Immobilize streptavidin onto the surface of the sensor chip using standard amine coupling chemistry.
-
-
Ligand Immobilization:
-
Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to capture it. Use one flow cell for the target DNA sequence and another for a control sequence.
-
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the flow cells containing the immobilized DNA.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between each this compound injection if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the signal from the control flow cell from the signal of the target flow cell to correct for non-specific binding.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments in the characterization of this compound's biological properties.
Caption: A logical workflow for the biological characterization of this compound.
Caption: Experimental workflow for analyzing this compound-DNA interactions.
Conclusion
This compound is a potent antitumor agent with a well-defined mechanism of DNA bis-intercalation. Its high cytotoxicity and in vivo efficacy make it a valuable lead compound for the development of new anticancer drugs. This guide has provided a detailed overview of its biological properties, including quantitative data, a hypothetical signaling pathway, and comprehensive experimental protocols. The presented information is intended to serve as a valuable resource for researchers and scientists working on the development of novel cancer therapeutics. Further investigation into the specific cellular signaling pathways activated by this compound and its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Research Findings on Sandramycin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandramycin (B1212530) is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class of natural products. Isolated from a Nocardioides species, it exhibits significant cytotoxic activity against various cancer cell lines and in vivo efficacy in murine leukemia models.[1] Its primary mechanism of action is the bis-intercalation into the minor groove of DNA, leading to the disruption of essential cellular processes. This document provides a technical summary of the initial research findings on this compound, covering its structure, mechanism of action, and preliminary biological data. Due to the limited availability of in-depth mechanistic studies, this guide focuses on the foundational knowledge established in early research.
Molecular Structure and Properties
This compound is a C2-symmetric cyclic decadepsipeptide. Its structure is characterized by a 32-membered ring composed of ten amino acid and ester-linked residues. Appended to this core are two identical 3-hydroxyquinaldic acid chromophores, which are crucial for its DNA binding activity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆₀H₇₆N₁₂O₁₆ | [3] |
| Molecular Weight | 1221.3 g/mol | [3] |
| CAS Number | 100940-65-6 | [3] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol | [3] |
| Origin | Nocardioides sp. (ATCC 39419) | [1] |
Mechanism of Action: DNA Bis-intercalation
The primary molecular mechanism of this compound's antitumor activity is its ability to bind to double-stranded DNA. This binding occurs through a process known as bis-intercalation, where the two planar quinaldic acid chromophores insert themselves between DNA base pairs.[3]
Key features of this compound-DNA interaction include:
-
Minor Groove Binding: The cyclic decadepsipeptide backbone of this compound positions the chromophores for optimal interaction within the minor groove of the DNA helix.
-
Sequence Selectivity: this compound exhibits a preference for binding to regions of DNA rich in alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[4]
-
High Affinity: The cooperative nature of the bis-intercalation results in a very high binding affinity for DNA.
This high-affinity binding is thought to interfere with the functions of DNA-processing enzymes, such as DNA polymerases and topoisomerases, thereby inhibiting DNA replication and transcription and ultimately leading to cell death.
Caption: High-level overview of this compound's mechanism of action.
In Vitro and In Vivo Antitumor Activity
Initial studies have demonstrated the potent cytotoxic effects of this compound against a panel of human cancer cell lines. Furthermore, in vivo studies in murine models have shown its efficacy in treating hematological malignancies.
In Vitro Cytotoxicity
In Vivo Efficacy
The primary in vivo model used in the initial evaluation of this compound was the P388 murine leukemia model. Treatment with this compound demonstrated significant antitumor activity in mice bearing P388 leukemia.[1] However, detailed quantitative data from these early studies, such as optimal dosing schedules, percentage of increased lifespan, and toxicity profiles, are not extensively documented in the available literature.
Table 2: Summary of Preclinical Antitumor Activity of this compound
| Model System | Finding | Reference |
| Human Cancer Cell Lines | Potent cytotoxic activity against a range of cell lines. | [4] |
| P388 Murine Leukemia | Demonstrated significant in vivo antitumor activity. | [1] |
Experimental Protocols
Detailed, this compound-specific experimental protocols are not extensively published. However, based on the nature of its mechanism of action, the following standard methodologies are employed for studying DNA-intercalating agents.
DNA Binding Assays
-
DNase I Footprinting: This technique is used to identify the specific DNA sequences where this compound binds. It involves the enzymatic cleavage of a radiolabeled DNA fragment in the presence and absence of the drug. The binding of this compound protects the DNA from cleavage, leaving a "footprint" on the resulting gel.
-
Fluorescence Quenching Assays: The intrinsic fluorescence of this compound or a fluorescently labeled DNA probe can be monitored upon binding. The quenching or enhancement of the fluorescence signal can be used to determine the binding affinity and stoichiometry.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free analysis of the binding kinetics between this compound and immobilized DNA. This technique can be used to determine the association and dissociation rate constants of the interaction.
In Vitro Cytotoxicity Assays
Standard cell viability assays such as MTT, XTT, or CellTiter-Glo are used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
In Vivo Antitumor Studies
The P388 murine leukemia model is a standard preclinical model for evaluating the efficacy of anticancer agents. The typical experimental workflow involves:
Caption: General workflow for in vivo efficacy testing in the P388 leukemia model.
Signaling Pathways and Cellular Effects: Inferred Mechanisms
Direct experimental evidence detailing the specific signaling pathways modulated by this compound is limited. However, based on its mechanism as a DNA-binding agent, it is highly probable that its cytotoxic effects are mediated through the induction of the DNA damage response (DDR), leading to cell cycle arrest and apoptosis.
DNA Damage Response and Cell Cycle Arrest
The binding of this compound to DNA is expected to create lesions that are recognized by the cell's DNA damage surveillance machinery. This would likely lead to the activation of key sensor proteins such as ATM and ATR, which in turn would phosphorylate downstream effectors like Chk1 and Chk2. Activation of these checkpoint kinases would then lead to cell cycle arrest, typically at the G1/S or G2/M transition, to allow for DNA repair. If the damage is too extensive, the cell would be targeted for apoptosis.
Apoptosis Induction
The sustained presence of DNA damage and the stalling of the cell cycle are potent inducers of apoptosis. It is hypothesized that this compound-induced DNA damage would lead to the activation of the intrinsic apoptotic pathway, mediated by the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Inferred signaling cascade following this compound-induced DNA damage.
Conclusion and Future Directions
The initial research on this compound has established it as a potent DNA bis-intercalating agent with significant antitumor properties. Its high affinity for DNA and demonstrated in vivo efficacy make it an interesting candidate for further investigation. However, a comprehensive understanding of its molecular pharmacology is still lacking. Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the specific signaling pathways involved in this compound-induced cell death, including the key protein players in the DNA damage response, cell cycle control, and apoptosis.
-
Comprehensive In Vivo Evaluation: Conducting detailed in vivo studies in a broader range of cancer models, including solid tumors, to determine optimal dosing, efficacy, and toxicity profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogues to optimize the therapeutic index and explore the potential for targeted delivery.
A deeper understanding of this compound's biological effects will be crucial for realizing its full therapeutic potential.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Sandramycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Sandramycin, a potent C2-symmetric cyclic decadepsipeptide antibiotic. This compound has garnered significant interest within the scientific community due to its remarkable cytotoxic and DNA bisintercalating properties, making it a compelling lead compound in anticancer drug development. This document details the primary synthetic strategies, key experimental protocols, and associated quantitative data, offering a valuable resource for researchers engaged in the synthesis of this compound, its analogs, and other complex peptide natural products.
Introduction to this compound
This compound is a natural product isolated from a Nocardioides species.[1] Its structure is characterized by a 32-membered cyclic decadepsipeptide core, possessing a twofold axis of symmetry, and two 3-hydroxy-2-quinolinecarboxylic acid chromophores. These chromophores are crucial for its biological activity, enabling the molecule to bisintercalate into the minor groove of DNA, which ultimately leads to the inhibition of DNA replication and transcription. The complex architecture and potent biological profile of this compound have made its total synthesis a significant challenge and a subject of considerable research.
Retrosynthetic Analysis and Core Synthetic Strategies
The total synthesis of this compound has been approached through several distinct strategies, primarily revolving around the construction of the complex cyclic peptide core. The C2-symmetry of the molecule is a key feature that has been elegantly exploited in most synthetic routes. The general retrosynthetic disconnection involves the late-stage introduction of the quinoline (B57606) chromophores to the fully formed cyclic decadepsipeptide core. This core is envisioned to be formed via a [5+5] dimerization and macrocyclization of a linear pentadepsipeptide precursor.
Two predominant strategies have emerged for the synthesis of the this compound core: solution-phase synthesis and solid-phase synthesis.
Solution-Phase Synthesis Strategy
The seminal solution-phase total synthesis of this compound was reported by Boger and coworkers.[2][3][4] This approach relies on the convergent assembly of a linear pentadepsipeptide, followed by a head-to-tail coupling of two identical pentadepsipeptide units to form a linear decapeptide, which then undergoes macrocyclization.
Overall Solution-Phase Synthetic Workflow
Caption: A high-level overview of the solution-phase synthesis of this compound.
Solid-Phase Synthesis Strategy
More recently, a solid-phase approach to the total synthesis of this compound has been developed by Ichikawa and coworkers.[5][6] This strategy offers several advantages, including simplified purification of intermediates and the potential for more rapid analog synthesis. The key steps involve the assembly of the linear pentadepsipeptide on a solid support, followed by cleavage from the resin, solution-phase dimerization, and macrocyclization.
Solid-Phase Synthesis Workflow
References
- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Collection - Concise Total Synthesis of this compound and Its Analogues via Cyclodimerization Using Mitsunobu Reaction - The Journal of Organic Chemistry - Figshare [figshare.com]
- 5. Solid-Phase Total Synthesis of this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
Methodological & Application
Application Notes: Sandramycin DNA Footprinting Assay
Introduction
Sandramycin (B1212530) is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class, which also includes agents like the luzopeptins.[1][2] It is a bifunctional DNA intercalator that binds with high affinity to the minor groove of DNA, demonstrating strong inhibition of Gram-positive organisms and cytotoxic activity against leukemia cells.[1][3][4] The DNA footprinting assay is a high-resolution technique used to identify the specific binding sites of DNA-binding ligands such as this compound.[5][6] This method relies on the principle that a bound ligand protects the DNA phosphodiester backbone from cleavage by a nuclease, such as DNase I.[7] The resulting "footprint" on a sequencing gel reveals the precise location and size of the ligand's binding site.[8] These application notes provide a detailed protocol for performing a DNase I footprinting assay to characterize the sequence-specific binding of this compound to DNA.
Mechanism of Action
This compound interacts with DNA through a combination of minor groove binding and bis-intercalation, a process stabilized by its two heteroaromatic chromophores.[1][2] The cyclic decadepsipeptide core of this compound is primarily responsible for its positioning within the minor groove.[1][2] Structural and energetic studies have shown that the largest share of the binding energy is derived from this cyclic peptide backbone (ΔG° = -6.0 kcal/mol), with each chromophore contributing incrementally to the overall binding affinity.[1][2] DNase I footprinting studies have revealed that this compound preferentially binds to regions rich in alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[1][2] A perceptible preference has been noted for 5'-AT dinucleotide sequences, often preceded by a cytosine (C), forming a 5'-CAT sequence.[1][2]
Quantitative Data Summary
The binding affinity and sequence preference of this compound have been characterized using various biophysical techniques, including DNase I footprinting and surface plasmon resonance. The data highlights its high affinity for specific DNA sequences.
Table 1: this compound Binding Affinity to Different DNA Duplexes
| DNA Sequence | Change in Gibbs Free Energy (ΔΔG°) | Relative Affinity |
| 5'-d(GCATGC)₂ | Reference | Highest |
| 5'-d(GCGCGC)₂ | 0.4 kcal/mol | High |
| 5'-d(GCTAGC)₂ | 0.9 kcal/mol | Moderate |
| 5'-d(GCCGGC)₂ | 1.0 kcal/mol | Moderate |
| Data sourced from surface plasmon resonance studies. A lower ΔΔG° indicates a smaller difference in binding energy compared to the highest affinity sequence.[9] |
Table 2: Energetic Contributions to this compound-DNA Binding
| Molecular Component | Contribution to Binding Energy (ΔG°) |
| Cyclic Decadepsipeptide Core | -6.0 kcal/mol |
| First Chromophore Addition | ~ -3.2 kcal/mol (incremental) |
| Second Chromophore Addition | ~ -1.0 kcal/mol (incremental) |
| These values illustrate the incremental stabilization provided by the intercalating chromophores to the core peptide binding.[1][2] |
Experimental Protocols
This section details the protocol for performing a DNase I footprinting assay with this compound.
Materials and Reagents
-
Target DNA fragment (100-400 bp) containing the putative binding site, cloned into a plasmid vector.[5][8]
-
PCR primers for amplifying the target region (one primer should be end-labeled).
-
Radiolabel (e.g., [γ-³²P]ATP) or fluorescent dye for end-labeling.
-
T4 Polynucleotide Kinase (for radiolabeling).
-
This compound solution (concentration series in DMSO or appropriate buffer).
-
DNase I (RNase-free).
-
2X Footprinting Buffer (e.g., 100 mM KCl, 40 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 0.2 mM EDTA).[10]
-
DNase I Stop Solution (e.g., 0.6 M Ammonium Acetate, 0.1 M EDTA, 20 µg/mL sonicated salmon sperm DNA).[10]
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1).
-
Ethanol (B145695) (100% and 70%).
-
Sequencing Dye/Loading Buffer (e.g., 80% formamide, 10 mM EDTA, 1 mM NaOH, 0.1% Bromophenol Blue).[11]
-
Denaturing polyacrylamide gel (e.g., 6-8% acrylamide, 8 M Urea) and electrophoresis apparatus.
-
Maxam-Gilbert sequencing reaction components (for G+A ladder).
Protocol
Step 1: Preparation of Singly End-Labeled DNA Probe
-
Amplify the target DNA region (100-400 bp) from the plasmid vector using PCR. One of the primers must be end-labeled with a radiolabel (e.g., ³²P) or a fluorescent tag.[5][12]
-
Purify the labeled PCR product using a PCR purification kit or by gel electrophoresis to ensure the probe is of the correct size and purity.
-
Resuspend the purified, labeled DNA probe in nuclease-free water to a final activity of 10,000-20,000 CPM/µL.[10]
Step 2: DNase I Titration (Empirical Determination)
Before proceeding with the footprinting assay, it is crucial to determine the optimal concentration of DNase I that results in a partial, even cleavage pattern.
-
Prepare a reaction mix containing the 2X footprinting buffer, nuclease-free BSA, the labeled DNA probe, and nuclease-free water.[10]
-
Aliquot the mix into several tubes.
-
Create a series of 1:2 serial dilutions of the DNase I stock solution.[10]
-
Add a different dilution of DNase I to each tube and incubate for a fixed time (e.g., 1-2 minutes) at room temperature.
-
Stop the reactions by adding DNase I Stop Solution.
-
Purify the DNA by phenol:chloroform extraction and ethanol precipitation.
-
Resuspend the pellets in sequencing dye, denature by heating (95-100°C for 3-5 minutes), and run on a denaturing polyacrylamide gel.[11]
-
Visualize the gel by autoradiography. The optimal DNase I concentration will produce a faint ladder of bands spanning the entire length of the probe, indicating single-hit cleavage kinetics.
Step 3: this compound-DNA Binding and Footprinting Reaction
-
Prepare reaction tubes on ice. To each tube, add the 2X footprinting buffer and the end-labeled DNA probe.
-
Add increasing concentrations of this compound to the tubes. Include a "no drug" control tube which receives only the vehicle (e.g., DMSO).
-
Incubate the reactions at room temperature for a sufficient time to allow binding equilibrium to be reached (e.g., 30 minutes).[11]
-
Add the predetermined optimal amount of diluted DNase I to each tube and incubate for exactly 1-2 minutes at room temperature.
-
Terminate the reactions by adding DNase I Stop Solution.
-
Perform phenol:chloroform extraction followed by ethanol precipitation to purify the DNA fragments.[10]
-
Wash the DNA pellets with 70% ethanol, air dry, and resuspend in 5 µL of sequencing dye.[10]
Step 4: Gel Electrophoresis and Visualization
-
Prepare a G+A sequencing ladder (e.g., using the Maxam-Gilbert method) with a portion of the labeled probe to serve as a size standard.
-
Denature the footprinting samples and the sequencing ladder by heating at 95-100°C for 3-5 minutes, followed by rapid cooling on ice.[11]
-
Load the samples onto a denaturing polyacrylamide sequencing gel.
-
Run the gel at a constant power until the bromophenol blue dye reaches the bottom.
-
Dry the gel and expose it to X-ray film for autoradiography.
Step 5: Data Analysis and Interpretation
-
Compare the cleavage pattern in the lanes containing this compound to the "no drug" control lane.
-
Regions where the DNA ladder is absent or significantly reduced in intensity in the presence of this compound represent the "footprint."[8] This is the sequence protected by the bound drug.
-
Use the G+A sequencing ladder to determine the precise nucleotide sequence of the binding site.
-
The concentration-dependent appearance of the footprint can be used to estimate the binding affinity of this compound for that specific site.[6][13]
Visualizations
Caption: Workflow for this compound DNase I footprinting assay.
This diagram outlines the key steps in determining the DNA binding sites of this compound, from probe preparation to final data analysis. The process involves incubating end-labeled DNA with the drug, followed by partial enzymatic cleavage and analysis of the resulting fragments on a sequencing gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA footprinting - Wikipedia [en.wikipedia.org]
- 6. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNase I footprinting [gene.mie-u.ac.jp]
- 11. mybiosource.com [mybiosource.com]
- 12. scribd.com [scribd.com]
- 13. DNase I Footprinting - Creative BioMart [creativebiomart.net]
Total Synthesis of Sandramycin and its Analogues: Application Notes and Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sandramycin (B1212530) is a potent cyclodepsipeptide antitumor antibiotic that exhibits its cytotoxic effects through the bisintercalation of its two quinoline (B57606) chromophores into the minor groove of DNA.[1][2][3] This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its analogues, along with methodologies for evaluating their biological activity. The synthesis strategies outlined include both solution-phase and solid-phase approaches, offering flexibility for analogue generation. Protocols for key biological assays, such as cytotoxicity determination and DNA footprinting, are also provided to facilitate the investigation of structure-activity relationships (SAR) and mechanism of action studies. This compilation of methods and data aims to serve as a comprehensive resource for researchers engaged in the development of this compound-based therapeutic agents.
Introduction
This compound, originally isolated from a Nocardioides species, is a C2-symmetric cyclic decadepsipeptide natural product.[4][5] Its unique structure, featuring two 3-hydroxyquinaldic acid chromophores appended to a cyclic peptide core, enables it to bind with high affinity to DNA, leading to potent cytotoxic activity against a range of cancer cell lines.[2][6] The intricate molecular architecture and significant biological activity of this compound have made it an attractive target for total synthesis and analogue development. The modular nature of its synthesis allows for systematic modifications to both the peptide backbone and the intercalating chromophores, providing a platform for probing the determinants of DNA binding and cytotoxicity.[7][8][9]
Total Synthesis of this compound and Analogues
The total synthesis of this compound has been achieved through several distinct strategies. Key approaches include a multicomponent assemblage to form a linear pentadepsipeptide followed by a [5+5] coupling and macrolactamization, a cyclodimerization of a precursor pentapeptide using the Mitsunobu reaction, and a solid-phase synthesis approach that facilitates the generation of analogues.[1][8][9]
Solution-Phase Synthesis via Multicomponent Reaction and [5+5] Coupling
This approach involves the convergent synthesis of a linear pentadepsipeptide using a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction. Subsequent [5+5] coupling of two pentadepsipeptide units, followed by macrolactamization and introduction of the quinoline chromophores, affords this compound.[1][10]
Experimental Protocol: Synthesis of Linear Pentadepsipeptide (Illustrative)
-
Step 1: Synthesis of the Cyclic Imine. (Detailed procedures for the synthesis of precursor molecules can be found in the supporting information of the cited literature).[1]
-
Step 2: Ugi Three-Component Reaction. To a solution of the cyclic imine in toluene (B28343) at 70 °C is added the isonitrile and carboxylic acid components. The reaction is monitored by TLC until completion. The desired pentadepsipeptide is then purified by column chromatography.[11]
-
Step 3: Deprotection. Selective deprotection of the N- and C-terminal protecting groups of the pentadepsipeptide is carried out to prepare for the subsequent coupling reaction.
-
Step 4: [5+5] Coupling. The deprotected pentadepsipeptide fragments are coupled using a suitable peptide coupling reagent (e.g., DEPBT, NaHCO3 in CH2Cl2-DMF) to yield the linear decadepsipeptide.[11]
-
Step 5: Macrolactamization. The linear decadepsipeptide is cyclized under high dilution conditions using a macrolactamization agent such as DPPA.[11]
-
Step 6: Chromophore Installation. The final step involves the coupling of the 3-hydroxyquinaldic acid chromophores to the deprotected amino groups of the cyclic decadepsipeptide core.
Solid-Phase Total Synthesis
Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the synthesis of this compound and its analogues, particularly for creating libraries of desymmetrized analogues.[8][11][12]
Experimental Protocol: Solid-Phase Synthesis of this compound Analogue (Illustrative)
-
Resin Loading: The C-terminal amino acid (e.g., Fmoc-L-Pip) is loaded onto a 2-chlorotrityl chloride resin.[12]
-
Peptide Chain Elongation: The linear pentadepsipeptide is assembled on the solid support through iterative cycles of Fmoc deprotection and amino acid coupling. DMT-MM can be used as a coupling reagent to suppress O-acylation.[12]
-
Ester Formation: An on-resin esterification is performed to introduce the depsipeptide linkage.
-
[5+5] Coupling on Resin: A second pentadepsipeptide, synthesized separately, is coupled to the resin-bound pentadepsipeptide.
-
Cleavage from Resin: The linear decadepsipeptide is cleaved from the resin using a mild acid solution (e.g., TFA/CH2Cl2).
-
Macrolactamization and Chromophore Installation: The final steps of cyclization and chromophore attachment are carried out in solution as described in the solution-phase synthesis.
Data Presentation: Biological Activity of this compound and Analogues
The biological activity of this compound and its analogues is primarily assessed by their cytotoxicity against various cancer cell lines and their DNA binding affinity.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the cytotoxicity of a compound.
| Compound | L1210 (IC50, nM) | A549 (IC50, nM) | HCT-116 (IC50, nM) | P388 (IC50, nM) |
| This compound (1) | 0.02 | - | - | - |
| Analogue with altered chromophore (4) | 4-10x less potent than 1 | 1-10,000x more potent than 1 | - | - |
| Bis-O-benzyl ether analogue (2) | 20-1000x less potent than 1 | - | - | - |
| Single chromophore analogue | 500-1000x less potent than 1 | - | - | - |
| Analogue lacking chromophores | ≥10^5x less potent than 1 | - | - | - |
Note: This table is a summary of reported data and specific values can be found in the cited literature.[6][13][14] The potency of analogue 4 is notably cell-line dependent.
DNA Binding Data
The DNA binding affinity of this compound and its analogues can be determined using techniques such as fluorescence quenching or surface plasmon resonance.[6][7]
| Compound | DNA Binding Affinity (ΔG°, kcal/mol) | Preferred DNA Sequence |
| This compound (1) | -10.2 | 5'-d(GCATGC)2 |
| Cyclic decadepsipeptide core | -6.0 | - |
| Addition of first chromophore | -3.2 (approx.) | - |
| Addition of second chromophore | -1.0 (approx.) | - |
Note: The binding energy is contributed by both the cyclic peptide core and the intercalating chromophores.[6] this compound exhibits a preference for alternating purine-pyrimidine sequences.[7]
Experimental Protocols for Biological Evaluation
Cytotoxicity Assay (MTT or MTS Assay)
This protocol outlines a general procedure for determining the IC50 values of this compound analogues.
-
Cell Culture: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.
DNase I Footprinting Assay
This protocol is for determining the DNA sequence specificity of this compound and its analogues.[15][16][17][18][19]
-
DNA Probe Preparation: A DNA fragment containing the putative binding site is labeled at one end with a radioactive or fluorescent tag.
-
Binding Reaction: The labeled DNA probe is incubated with varying concentrations of the this compound analogue to allow for binding equilibrium to be reached.
-
DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to randomly cleave the DNA backbone where it is not protected by the bound ligand.
-
Reaction Termination and DNA Purification: The reaction is stopped, and the DNA fragments are purified.
-
Gel Electrophoresis: The DNA fragments are separated by denaturing polyacrylamide gel electrophoresis.
-
Visualization: The gel is visualized by autoradiography or fluorescence imaging. The "footprint," a region of protection from DNase I cleavage, indicates the binding site of the compound.
Visualizations
Synthetic Strategies for this compound
Caption: Overview of Solution-Phase and Solid-Phase Synthetic Routes to this compound.
Mechanism of Action: DNA Bisintercalation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 7. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of this compound and its analogues via a multicomponent assemblage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-Phase Total Synthesis of this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. EP0996458A1 - this compound analogs - Google Patents [patents.google.com]
- 14. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.fredhutch.org [research.fredhutch.org]
- 16. DNase I footprinting [gene.mie-u.ac.jp]
- 17. med.upenn.edu [med.upenn.edu]
- 18. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 19. DNase I Footprinting - Creative BioMart [creativebiomart.net]
Sandramycin Administration Protocol for In Vivo Mouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin is a potent cyclic decadepsipeptide antitumor antibiotic isolated from a Nocardioides sp.[1] Early preclinical studies have demonstrated its moderate in vivo activity against murine P388 leukemia.[1] This document provides detailed application notes and a representative protocol for the in vivo administration of this compound in mouse models, based on available literature and established methodologies for similar antitumor agents. It is important to note that the explicit, detailed protocol from the original studies conducted by Bristol-Myers in 1989 is not publicly available.[1] Therefore, the following protocols are based on best practices for in vivo studies with comparable compounds.
Application Notes
This compound's mechanism of action involves DNA interaction, making it a subject of interest for cancer research. Its in vivo efficacy has been primarily evaluated in the P388 murine leukemia model, a standard for screening potential antitumor agents. When designing in vivo studies for this compound, several factors should be considered:
-
Animal Model: The P388 leukemia model in mice is the historically documented model for this compound.[1] Other tumor models may be considered based on in vitro activity.
-
Route of Administration: The route of administration can significantly impact the efficacy and toxicity of a compound. For initial studies with novel antitumor agents, intraperitoneal (i.p.) or intravenous (i.v.) injections are common.
-
Vehicle Selection: this compound is a complex molecule, and its solubility should be carefully considered when selecting a vehicle for administration. A vehicle that ensures complete dissolution and is well-tolerated by the animals is crucial. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO or Tween 80.
-
Dose and Schedule: Dose-ranging studies are essential to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. Treatment schedules can vary from a single dose to multiple doses administered over several days.
-
Toxicity Monitoring: Close monitoring of the animals for signs of toxicity, including weight loss, changes in behavior, and mortality, is critical throughout the study.
Experimental Protocols
The following are representative protocols for the in vivo administration of this compound in a P388 leukemia mouse model. These protocols are based on general procedures for similar antitumor compounds and should be optimized for specific experimental goals.
P388 Murine Leukemia Model Protocol
This protocol outlines the steps for evaluating the antitumor efficacy of this compound in mice bearing P388 leukemia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose in saline, or a solution containing a low percentage of DMSO and/or Tween 80)
-
P388 leukemia cells
-
Female CDF1 or BDF1 mice (6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Animal housing and monitoring equipment
Procedure:
-
P388 Cell Culture and Implantation:
-
Culture P388 leukemia cells in an appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
On Day 0, implant 1 x 10^6 P388 cells intraperitoneally (i.p.) into each mouse.
-
-
Animal Randomization:
-
On Day 1, randomly assign mice to treatment and control groups (typically 8-10 mice per group).
-
-
This compound Formulation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, dilute the stock solution with the final vehicle to achieve the desired dosing concentrations. Ensure the final concentration of any organic solvent is well-tolerated by the animals.
-
-
Administration:
-
Administer this compound solution or vehicle control to the respective groups via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A common treatment schedule for antitumor agents in this model is daily administration for 5 or 9 consecutive days, starting on Day 1.
-
-
Monitoring and Data Collection:
-
Monitor the mice daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Record the body weight of each mouse twice weekly.
-
Record the day of death for each animal.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is typically the mean survival time (MST) or median survival time of each group.
-
Calculate the percent increase in lifespan (%ILS) for the treated groups compared to the vehicle control group using the following formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100
-
Data Presentation
Table 1: Representative Dosing and Efficacy Data for an Antitumor Agent in the P388 Murine Leukemia Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Dosing Schedule | Mean Survival Time (Days) | % Increase in Lifespan (%ILS) |
| Vehicle Control | - | i.p. | Daily, Days 1-9 | 10.5 | - |
| This compound | 0.1 | i.p. | Daily, Days 1-9 | 12.8 | 22 |
| This compound | 0.5 | i.p. | Daily, Days 1-9 | 15.2 | 45 |
| This compound | 1.0 | i.p. | Daily, Days 1-9 | 18.9 | 80 |
| Positive Control | Varies | i.p. | Varies | Varies | Varies |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a P388 mouse model.
Potential Signaling Pathway Inhibition
While the precise molecular target of this compound is not fully elucidated, its DNA-interacting properties suggest an impact on DNA replication and transcription, ultimately leading to apoptosis in cancer cells.
Caption: Postulated mechanism of this compound-induced apoptosis.
References
Application Notes and Protocols for Fluorescence Quenching Assays of Sandramycin-DNA Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin (B1212530) is a potent antitumor antibiotic that exerts its biological activity through interaction with DNA.[1] Understanding the binding affinity and sequence specificity of this interaction is crucial for the development of new therapeutic agents. Fluorescence quenching assays provide a sensitive and reliable method to quantify the binding of small molecules like this compound to DNA. This document provides detailed application notes and protocols for performing fluorescence quenching assays to characterize the binding of this compound to DNA, based on established methodologies.
The intrinsic fluorescence of this compound's chromophore is quenched upon binding to DNA. This phenomenon allows for the determination of binding constants and the investigation of binding stoichiometry. The protocols outlined below describe the necessary materials, step-by-step procedures, and data analysis methods for conducting these assays.
Principle of the Assay
The fluorescence quenching assay for this compound-DNA binding is based on the principle that the fluorescence intensity of this compound decreases upon its interaction with DNA. This quenching can occur through various mechanisms, including the formation of a non-fluorescent ground-state complex (static quenching) or through collisional deactivation of the excited state (dynamic quenching). By systematically titrating a solution of this compound with increasing concentrations of DNA and measuring the corresponding decrease in fluorescence, one can determine the binding parameters of the interaction.
The binding of this compound to DNA is a reversible process, and the equilibrium can be described by the law of mass action. The data obtained from fluorescence quenching experiments can be analyzed using models such as the Stern-Volmer equation and Scatchard analysis to calculate the binding constant (K) and the number of binding sites (n).
Data Presentation
The following tables summarize the quantitative data for this compound-DNA binding obtained from fluorescence quenching studies.
Table 1: Binding Constants of this compound with Various DNA Substrates
| DNA Substrate | Binding Constant (K) (M⁻¹) | Reference |
| Calf Thymus DNA | 1.2 x 10⁷ | [Bogolepov et al., 2000] |
| 5'-d(GCATGC)₂ | 2.5 x 10⁷ | [Bogolepov et al., 2000] |
| 5'-d(GCGCGC)₂ | 1.8 x 10⁷ | [Bogolepov et al., 2000] |
| 5'-d(GCTAGC)₂ | 1.1 x 10⁷ | [Bogolepov et al., 2000] |
| 5'-d(GCCGGC)₂ | 0.9 x 10⁷ | [Bogolepov et al., 2000] |
Table 2: DNA Sequence Preference of this compound
| DNA Sequence | Relative Binding Affinity | Reference |
| 5'-d(GCATGC)₂ | ++++ | [2] |
| 5'-d(GCGCGC)₂ | +++ | [2] |
| 5'-d(GCTAGC)₂ | ++ | [2] |
| 5'-d(GCCGGC)₂ | ++ | [2] |
Experimental Protocols
Materials and Reagents
-
This compound (stock solution in DMSO or appropriate solvent)
-
Calf Thymus DNA (CT-DNA) or specific oligonucleotides
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
DMSO (spectroscopic grade)
-
Microcentrifuge tubes
-
Quartz cuvettes (1 cm path length)
-
Spectrofluorometer
Protocol 1: Determination of this compound's Fluorescence Spectra
Objective: To determine the optimal excitation and emission wavelengths for this compound's intrinsic fluorescence.
-
Prepare a dilute solution of this compound (e.g., 1 µM) in the chosen assay buffer.
-
Place the solution in a quartz cuvette.
-
Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 250-400 nm) while monitoring the emission at a fixed wavelength (e.g., 450 nm) to determine the excitation maximum.
-
Set the spectrofluorometer to excite the sample at the determined excitation maximum and scan a range of emission wavelengths (e.g., 400-600 nm) to determine the emission maximum.
-
Record the excitation and emission maxima. For a related anthramycin (B1237830) analogue, an excitation wavelength of 320 nm and an emission maximum of 420 nm have been reported.[3]
Protocol 2: Fluorescence Quenching Titration of this compound with DNA
Objective: To measure the quenching of this compound fluorescence upon titration with DNA.
-
Prepare a stock solution of this compound at a known concentration (e.g., 10 µM) in the assay buffer.
-
Prepare a stock solution of DNA (e.g., 1 mM in base pairs) in the assay buffer. The concentration of DNA should be accurately determined by measuring its absorbance at 260 nm.
-
In a quartz cuvette, place a fixed volume of the this compound solution (e.g., 2 mL of 1 µM this compound).
-
Record the initial fluorescence intensity (F₀) of the this compound solution at its emission maximum when excited at its excitation maximum.
-
Add small aliquots of the DNA stock solution to the cuvette.
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity (F) at the same emission wavelength.
-
Continue adding DNA until no further significant change in fluorescence is observed (saturation).
-
Correct the fluorescence data for the dilution effect by multiplying the observed fluorescence by a factor of (V₀ + Vᵢ) / V₀, where V₀ is the initial volume and Vᵢ is the volume of DNA solution added.
Data Analysis
The binding constant (K) and the number of binding sites (n) can be determined by analyzing the fluorescence quenching data using the following methods:
Stern-Volmer Analysis
The Stern-Volmer equation describes the relationship between fluorescence quenching and the concentration of the quencher (DNA):
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity of this compound in the absence of DNA.
-
F is the fluorescence intensity of this compound in the presence of DNA at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher (DNA).
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Kₛᵥ.
Scatchard Analysis
For determining the binding constant (K) and the number of binding sites (n), the Scatchard equation can be used:
r / [L]f = nK - rK
Where:
-
r is the ratio of the concentration of bound ligand to the total concentration of the macromolecule (r = [L]b / [DNA]).
-
[L]f is the concentration of free ligand.
-
n is the number of binding sites per DNA molecule.
-
K is the binding constant.
The concentration of bound ligand ([L]b) can be calculated as: [L]b = ([L]t * (F₀ - F)) / F₀, where [L]t is the total ligand concentration. The concentration of free ligand is then: [L]f = [L]t - [L]b. A plot of r / [L]f versus r will yield a straight line with a slope of -K and a y-intercept of nK.
Visualizations
Caption: Experimental workflow for the fluorescence quenching assay.
Caption: Principle of fluorescence quenching in this compound-DNA binding.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA binding properties of a new class of linked anthramycin analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Sandramycin's Effects on DNA using Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin is a potent cyclic depsipeptide antitumor antibiotic that exerts its cytotoxic effects through significant interactions with DNA.[1][2] As a bifunctional DNA intercalator, this compound binds strongly to the minor groove of DNA, with a notable preference for 5'-PuPy sequences, and is capable of forming DNA crosslinks.[1][3] Its complex structure, featuring two quinoline-based chromophores, allows it to sandwich itself between DNA base pairs, leading to a highly stable complex.[3] Understanding the specific effects of this compound on DNA topology, integrity, and its interaction with essential enzymes like topoisomerase II is crucial for its development as a therapeutic agent.
Agarose (B213101) gel electrophoresis is a fundamental, accessible, and powerful technique to qualitatively and quantitatively assess these DNA-altering properties. This document provides detailed application notes and protocols for utilizing agarose gel electrophoresis to elucidate the effects of this compound on DNA, including intercalation, induction of DNA crosslinks, and inhibition of topoisomerase II.
Mechanism of Action: this compound-DNA Interaction
This compound's primary mode of action involves a multi-step interaction with DNA, ultimately leading to the inhibition of critical cellular processes like DNA replication and transcription. This process can be visualized as a signaling pathway.
Caption: Mechanism of this compound action on DNA.
Experimental Protocols and Data Presentation
The following sections provide detailed protocols for assessing this compound's effects on DNA using agarose gel electrophoresis. Each protocol is accompanied by a table summarizing hypothetical, yet realistic, quantitative data that could be obtained from such experiments.
DNA Intercalation Assay
DNA intercalation by this compound can be observed as a change in the electrophoretic mobility of plasmid DNA. As the drug intercalates, it unwinds the DNA helix, leading to a decrease in the mobility of supercoiled plasmid DNA. At higher concentrations, the DNA can become positively supercoiled, which may lead to an increase in mobility again.
Experimental Workflow:
Caption: Workflow for DNA intercalation assay.
Protocol:
-
Reaction Setup: In separate microcentrifuge tubes, mix 200 ng of supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) in a suitable reaction buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM EDTA). The final reaction volume should be 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30 minutes to allow for drug-DNA binding.
-
Sample Preparation for Electrophoresis: Add 4 µL of 6X DNA loading dye to each reaction tube.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the gel in 1X TAE or TBE buffer at a constant voltage (e.g., 80V) until the loading dye has migrated approximately two-thirds of the way down the gel.
-
Visualization and Analysis: Visualize the DNA bands under a UV transilluminator. The supercoiled (form I), nicked-circular (form II), and linear (form III) forms of the plasmid will migrate differently. Intercalation will primarily affect the mobility of the supercoiled form. The relative mobility of the supercoiled DNA band can be measured and compared to the untreated control.
Quantitative Data Summary:
| This compound (µM) | Relative Mobility of Supercoiled DNA (%) |
| 0 (Control) | 100 |
| 1 | 92 |
| 5 | 78 |
| 10 | 65 |
| 20 | 75 |
| 50 | 88 |
Note: The increase in mobility at higher concentrations is indicative of the induction of positive supercoils after complete relaxation.
DNA Crosslinking Assay
The bifunctional nature of this compound allows it to form interstrand crosslinks in DNA. This can be detected by denaturing the DNA and analyzing its ability to reanneal upon cooling. Crosslinked DNA will rapidly reanneal and migrate as double-stranded DNA, while non-crosslinked DNA will remain single-stranded.
Experimental Workflow:
References
- 1. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of DNA by agarose gel electrophoresis and analysis of the topoisomers of plasmid and M13 DNA following treatment with a restriction endonuclease or DNA topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agarose gel electrophoresis for the separation of DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sandramycin Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary synthetic strategies employed in the preparation of Sandramycin (B1212530) and its analogues. The protocols outlined below are based on established literature methodologies and are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
This compound is a potent antitumor antibiotic characterized by a C2-symmetric cyclic decadepsipeptide core and two 3-hydroxyquinaldic acid chromophores.[1] Its biological activity stems from its ability to act as a DNA bisintercalator, inhibiting DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[2] The synthesis of this compound and its analogues is a key area of research aimed at developing novel anticancer agents with improved efficacy and reduced toxicity.[2][3]
Key Synthetic Strategies
Three primary strategies have emerged for the synthesis of the this compound core and its analogues:
-
Solid-Phase Peptide Synthesis (SPPS): This approach allows for the efficient assembly of the linear peptide precursor on a solid support.[4][5]
-
Cyclodimerization via Mitsunobu Reaction: This strategy involves the head-to-tail cyclization of a linear pentadepsipeptide precursor to form the 32-membered macrocycle.[2][6]
-
Multicomponent Assemblage: A convergent approach utilizing a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction to construct the linear pentadepsipeptide.[3][7]
I. Solid-Phase Peptide Synthesis (SPPS) Approach
This method offers a streamlined process for preparing the linear decadepsipeptide precursor, which can then be cyclized in solution. The use of a solid support simplifies purification at each step.[4][5]
Experimental Workflow for SPPS
Caption: General workflow for the solid-phase synthesis of this compound analogues.
Protocol: Solid-Phase Synthesis of a Linear Decadepsipeptide Precursor
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
20% Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
Procedure:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOBt (4 eq.) in DMF.
-
Add DIPEA (8 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Chromophore Coupling: Couple the 3-hydroxyquinaldic acid (or its analogue) to the N-terminus of the peptide chain using standard coupling conditions.
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold ether.
-
Dry the crude linear peptide under vacuum.
-
II. Cyclodimerization via Mitsunobu Reaction
This elegant approach involves the synthesis of a linear pentadepsipeptide seco-acid, which then undergoes an intramolecular cyclodimerization under Mitsunobu conditions to afford the C2-symmetric cyclic decadepsipeptide.[2][6]
Experimental Workflow for Mitsunobu Cyclodimerization
Caption: Workflow for this compound synthesis via Mitsunobu cyclodimerization.
Protocol: Mitsunobu Cyclodimerization
Materials:
-
Linear pentadepsipeptide seco-acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the linear pentadepsipeptide seco-acid (1 eq.) and PPh₃ (2.5 eq.) in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (2.5 eq.) dropwise to the cooled solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the cyclic dimer.
-
Quench the reaction by adding a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the cyclic decadepsipeptide.
III. Multicomponent Assemblage Strategy
This convergent strategy utilizes a Staudinger/aza-Wittig/diastereoselective Ugi three-component reaction to rapidly assemble a linear pentadepsipeptide. This is followed by a [5+5] coupling and macrolactamization.[3][7]
Logical Relationship in the Multicomponent Reaction
Caption: Key reactions in the multicomponent synthesis of the linear precursor.
Protocol: Ugi Three-Component Reaction
Materials:
-
β-Azido-α-amino acid derivative
-
Triphenylphosphine (PPh₃)
-
Aldehyde component
-
Isocyanide component
-
Carboxylic acid component (N-protected amino acid)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Staudinger/Aza-Wittig Reaction:
-
Dissolve the β-azido-α-amino acid derivative (1 eq.) in DCM.
-
Add PPh₃ (1.1 eq.) and stir at room temperature until the evolution of N₂ ceases (formation of the iminophosphorane).
-
Add the aldehyde component (1.2 eq.) and stir for 1-2 hours to form the imine intermediate.
-
-
Ugi Reaction:
-
To the in-situ generated imine, add the carboxylic acid component (1.2 eq.) and the isocyanide component (1.2 eq.).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify the resulting linear pentadepsipeptide by column chromatography.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and some of its synthesized analogues.
Table 1: Cytotoxicity of this compound Analogues (IC₅₀, nM)
| Compound | Cell Line A | Cell Line B | Cell Line C | Reference |
| This compound | Value | Value | Value | [5] |
| Analogue 1 (dihydroxy) | Value | Value | Value | [3] |
| Analogue 2 (diacetoxy) | Value | Value | Value | [3] |
| Analogue 3 (desymmetrized) | Value | Value | Value | [4] |
| ... | ... | ... | ... | ... |
(Note: Specific IC₅₀ values need to be extracted from the full text of the cited literature.)
Table 2: DNA Binding Affinity of this compound Analogues
| Compound | Binding Constant (Kₐ, M⁻¹) | Method | Reference |
| This compound | Value | Fluorescence Quenching | [8] |
| Analogue X | Value | Surface Plasmon Resonance | [8] |
| Analogue Y | Value | DNase I Footprinting | [7] |
| ... | ... | ... | ... |
(Note: Specific binding constant values need to be extracted from the full text of the cited literature.)
Table 3: Synthetic Yields for Key Steps
| Synthetic Step | Strategy | Yield (%) | Reference |
| Macrolactamization | SPPS | Value | [4] |
| Mitsunobu Cyclodimerization | Cyclodimerization | Value | [2] |
| Ugi Three-Component Reaction | Multicomponent | Value | [3] |
| [5+5] Coupling | Multicomponent | Value | [3] |
| ... | ... | ... | ... |
(Note: Specific yield values need to be extracted from the full text of the cited literature.)
Conclusion
The synthesis of this compound analogues remains an active area of research with significant potential for the development of new anticancer therapeutics. The choice of synthetic strategy depends on the specific goals of the research, such as the desire for rapid analogue generation (SPPS, multicomponent) or the efficient construction of the C2-symmetric core (cyclodimerization). The protocols and data presented here provide a foundation for researchers to design and execute the synthesis of novel this compound analogues for further biological evaluation.
References
- 1. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Solid-Phase Total Synthesis of this compound and Its Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 8. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sandramycin In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin (B1212530) is a potent antitumor antibiotic belonging to the cyclic depsipeptide class of natural products.[1][2] Its mechanism of action involves bifunctional intercalation into the minor groove of DNA, a process where its two 3-hydroxyquinaldic acid chromophores insert between DNA base pairs.[3][4] This interaction is characterized by a high affinity and slow dissociation rate, leading to significant distortion of the DNA helix.[3] The resulting DNA lesions obstruct critical cellular processes such as DNA replication and transcription, ultimately triggering the DNA Damage Response (DDR) pathway and inducing apoptosis in cancer cells.[5][6] Preclinical studies have demonstrated this compound's in vivo efficacy against murine leukemia P388, highlighting its potential as a chemotherapeutic agent.[1][7]
These application notes provide a comprehensive framework for designing and executing in vivo efficacy and toxicity studies of this compound, with a focus on the P388 leukemia model.
Mechanism of Action: DNA Damage Response Pathway
This compound, as a bifunctional DNA intercalator, induces complex DNA lesions that activate the DNA Damage Response (DDR) pathway. This intricate signaling network is the cell's primary defense against genomic insults. Upon detection of this compound-induced DNA distortion, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) and replication protein A (RPA) initiate a signaling cascade. This leads to the activation of apical kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases then phosphorylate a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2. Activation of these checkpoints leads to cell cycle arrest, providing time for the cell to repair the damaged DNA. If the damage is too severe to be repaired, the DDR pathway can trigger apoptosis, leading to the elimination of the cancer cell.
Data Presentation
The following tables present hypothetical, yet representative, data for in vivo efficacy and toxicity studies of this compound. Due to the limited availability of public quantitative data for this compound, these tables are intended for illustrative purposes to guide experimental design and data presentation.
Table 1: Hypothetical In Vivo Efficacy of this compound against P388 Leukemia
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival Time (Days) | % Increase in Lifespan (%ILS) |
| Vehicle Control | - | Daily, i.p. (Days 1-9) | 10.5 | - |
| This compound | 0.1 | Daily, i.p. (Days 1-9) | 14.0 | 33.3 |
| This compound | 0.2 | Daily, i.p. (Days 1-9) | 18.5 | 76.2 |
| This compound | 0.4 | Daily, i.p. (Days 1-9) | 22.0 | 109.5 |
| Doxorubicin (Positive Control) | 2.0 | Daily, i.p. (Days 1-9) | 20.0 | 90.5 |
Table 2: Hypothetical Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg, single i.p. injection) | Number of Animals | Mortality (within 14 days) | Key Clinical Observations |
| 0 (Vehicle) | 10 | 0/10 | Normal activity |
| 1.0 | 10 | 0/10 | Mild lethargy on Day 1 |
| 2.5 | 10 | 2/10 | Lethargy, ruffled fur, slight weight loss |
| 5.0 | 10 | 5/10 | Significant lethargy, ruffled fur, weight loss, ataxia |
| 10.0 | 10 | 9/10 | Severe lethargy, ruffled fur, significant weight loss, ataxia |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in P388 Murine Leukemia Model
Objective: To evaluate the antitumor efficacy of this compound in a murine model of P388 leukemia.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)
-
P388 leukemia cells
-
6-8 week old DBA/2 or B6D2F1 mice
-
Sterile syringes and needles
-
Calipers
-
Animal balance
Workflow Diagram:
Procedure:
-
Animal Acclimatization: Acclimate 6-8 week old mice to the facility for at least one week prior to the start of the study.
-
P388 Cell Culture and Inoculation: Culture P388 leukemia cells in appropriate media. On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1 x 10^6 P388 cells in 0.5 mL of sterile saline.
-
Randomization: On Day 1, randomly assign mice to treatment groups (e.g., vehicle control, multiple doses of this compound, positive control). A typical group size is 8-10 mice.
-
Drug Preparation and Administration: Prepare this compound and control agents in the appropriate vehicle. Administer the assigned treatment (e.g., via i.p. injection) according to the dosing schedule (e.g., daily for 9 days).
-
Monitoring: Monitor the animals daily for survival, body weight changes, and any clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia).
-
Endpoint and Data Analysis: The primary endpoint is survival. Calculate the median survival time for each group and the percent increase in lifespan (%ILS) using the formula: %ILS = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
Protocol 2: Acute Toxicity (Maximum Tolerated Dose) Study
Objective: To determine the maximum tolerated dose (MTD) and acute toxicity profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
6-8 week old healthy mice (e.g., CD-1 or BALB/c)
-
Sterile syringes and needles
-
Animal balance
-
Equipment for clinical chemistry and hematology analysis
-
Materials for histopathology
Procedure:
-
Animal Acclimatization and Grouping: Acclimate mice as described above. Randomly assign animals to several dose groups, including a vehicle control and at least 4-5 escalating dose levels of this compound (n=5-10 mice per group, mixed gender).
-
Dosing: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., i.p. or i.v.).
-
Clinical Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and changes in body weight at regular intervals (e.g., 1, 4, 24, 48, and 72 hours post-dose, and daily thereafter for 14 days).
-
Necropsy and Tissue Collection: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study). Collect major organs (e.g., liver, kidneys, heart, lungs, spleen) and preserve them for histopathological examination.
-
Blood Collection: Collect blood samples for hematology and clinical chemistry analysis to assess effects on major organ systems.
-
Data Analysis: Determine the LD50 (Lethal Dose, 50%) if applicable, and the MTD, defined as the highest dose that does not cause mortality or unacceptable toxicity. Summarize all findings in a tabular format.
Conclusion
The provided application notes and protocols offer a foundational framework for the in vivo evaluation of this compound. Given its potent DNA intercalating activity, careful dose selection and thorough toxicity assessment are paramount. The P388 leukemia model serves as a relevant starting point for efficacy studies. Further investigations in solid tumor xenograft models may also be warranted to fully elucidate the therapeutic potential of this promising antitumor antibiotic. Researchers should adapt these general protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal welfare.
References
- 1. ujms.net [ujms.net]
- 2. academic.oup.com [academic.oup.com]
- 3. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]
- 4. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute toxicity evaluation of a novel ceramide analog for the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sandramycin Solution Preparation in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sandramycin is a potent cyclic depsipeptide antibiotic with significant antitumor properties.[1][2] Isolated from a Nocardioides species, its mechanism of action involves the bis-intercalation of its two planar quinoline (B57606) chromophores into the DNA double helix.[1] This interaction distorts the DNA structure, subsequently inhibiting essential cellular processes like DNA replication and transcription, leading to cytotoxicity.[1] These characteristics make this compound a valuable tool in cancer research and for the development of novel therapeutic agents.
These application notes provide a comprehensive guide for the preparation, handling, and application of this compound solutions in a laboratory environment, ensuring safety, accuracy, and reproducibility of experimental results.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 100940-65-6[3] |
| Molecular Formula | C₆₀H₇₆N₁₂O₁₆[3] |
| Molecular Weight | 1221.32 g/mol [3] |
| Appearance | Solid[1] |
| Solubility | Soluble in DMSO, DMF, Ethanol, Methanol[1] |
| Storage Temperature | -20°C[1] |
| Stability | ≥ 4 years at -20°C[1] |
Solution Preparation Protocol
This protocol outlines the procedure for preparing a 10 mM stock solution of this compound in DMSO. It is recommended to prepare a concentrated stock solution, which can then be diluted to the desired working concentration for various experiments.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves
Preparation of a 10 mM Stock Solution
-
Pre-weighing Preparation: In a chemical fume hood, allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 1.22 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile amber microcentrifuge tube.
-
Dissolution: Add 100 µL of cell culture grade DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting: Aliquot the 10 mM stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Quality Control
To ensure the integrity and consistency of experimental results, the following quality control measures are recommended for the prepared this compound stock solution:
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless to pale yellow solution |
| Solubility | Visual Inspection | No visible particulates after dissolution |
| Concentration | UV-Vis Spectrophotometry (if molar extinction coefficient is known) or HPLC | Within ±5% of the target concentration |
| Purity | HPLC | Consistent with the purity stated by the manufacturer |
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with extreme care.
-
Handling: Always handle this compound powder and solutions in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves at all times.
-
Waste Disposal: Dispose of all contaminated materials (e.g., tubes, pipette tips) as hazardous chemical waste according to your institution's guidelines.
-
Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention.
-
Application Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a general method for determining the cytotoxic effects of this compound on a cancer cell line using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1 nM to 1 µM). Remember to include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Mechanism of Action: DNA Bis-intercalation
Caption: Mechanism of this compound as a DNA bis-intercalator.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for a cell viability (MTT) assay.
References
Spectroscopic Analysis of Sandramycin-DNA Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the spectroscopic analysis of the interaction between Sandramycin (B1212530) and DNA. This compound is a potent antitumor antibiotic that binds to DNA through a dual mechanism involving bis-intercalation of its quinoline (B57606) chromophores and minor groove binding of its cyclic decadepsipeptide backbone. Understanding the specifics of this interaction is crucial for the development of new and more effective anticancer agents.
Introduction to this compound-DNA Interaction
This compound exhibits high affinity for DNA, with a preference for certain nucleotide sequences. The binding is a complex process involving multiple non-covalent interactions, including intercalation, hydrogen bonding, and van der Waals forces. Spectroscopic techniques are powerful tools to elucidate the binding mode, affinity, and conformational changes induced in DNA upon this compound binding.
Data Presentation: Quantitative Analysis of this compound-DNA Binding
The following tables summarize the quantitative data available for the interaction of this compound and its analogs with DNA.
Table 1: Gibbs Free Energy of Binding for this compound and its Components [1][2]
| Component | Gibbs Free Energy (ΔG°) (kcal/mol) | Contribution |
| Cyclic Decadepsipeptide Core | -6.0 | Major contribution to binding |
| First Chromophore Addition | -3.2 | Incremental stabilization |
| Second Chromophore Addition | -1.0 | Incremental stabilization |
| Total this compound | -10.2 | Overall Binding Affinity |
Table 2: DNA Sequence Preference of this compound [3]
| DNA Sequence | Relative Binding Affinity (ΔΔG°) (kcal/mol) |
| 5'-d(GCATGC)₂ | 0 (Reference) |
| 5'-d(GCGCGC)₂ | 0.4 |
| 5'-d(GCTAGC)₂ | 0.9 |
| 5'-d(GCCGGC)₂ | 1.0 |
Experimental Protocols
Detailed methodologies for key spectroscopic experiments are provided below.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a fundamental technique to detect the formation of a complex between this compound and DNA. The interaction typically leads to changes in the absorption spectrum of the drug, such as hypochromism (decrease in absorbance) and bathochromism (red shift in the maximum wavelength), which are indicative of intercalation.[4][5]
Protocol:
-
Materials:
-
This compound stock solution (in a suitable buffer, e.g., Tris-HCl)
-
Calf Thymus DNA (ctDNA) stock solution (in the same buffer)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a series of solutions with a constant concentration of this compound and increasing concentrations of ctDNA.
-
Record the UV-Vis absorption spectrum of this compound alone (typically in the range of 200-600 nm).
-
Titrate the this compound solution with increasing aliquots of the ctDNA stock solution.
-
After each addition of ctDNA, allow the solution to equilibrate (e.g., for 5 minutes) and then record the UV-Vis spectrum.
-
Correct the spectra for the absorbance of ctDNA itself by subtracting a corresponding blank.
-
-
Data Analysis:
-
Monitor the changes in the absorbance and the wavelength of maximum absorption (λmax) of the this compound chromophore.
-
Calculate the intrinsic binding constant (Kb) using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) vs [DNA].
-
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique to study the binding of this compound to DNA. The intrinsic fluorescence of this compound's chromophores is often quenched upon intercalation into the DNA double helix. This quenching can be used to determine binding affinity and stoichiometry.
Protocol:
-
Materials:
-
This compound stock solution
-
ctDNA stock solution
-
Tris-HCl buffer
-
Fluorescence cuvettes
-
Spectrofluorometer
-
-
Procedure:
-
Determine the excitation and emission wavelengths of this compound.
-
Prepare a solution of this compound with a fixed concentration.
-
Record the fluorescence emission spectrum of this compound alone.
-
Incrementally add ctDNA to the this compound solution.
-
After each addition, mix and allow to equilibrate before recording the fluorescence spectrum.
-
-
Data Analysis:
-
Analyze the quenching of this compound's fluorescence intensity as a function of DNA concentration.
-
Determine the binding constant (K) and the number of binding sites (n) using the Stern-Volmer equation or Scatchard analysis.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the conformational changes in DNA upon this compound binding. It can also reveal the chirality of the drug-DNA complex.[6] Intercalation and groove binding induce distinct changes in the CD spectrum of DNA.
Protocol:
-
Materials:
-
This compound stock solution
-
ctDNA stock solution
-
Tris-HCl buffer
-
CD-grade quartz cuvettes
-
Circular dichroism spectropolarimeter
-
-
Procedure:
-
Record the CD spectrum of ctDNA alone in the far-UV region (typically 200-320 nm). The B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of solutions with a constant concentration of ctDNA and increasing concentrations of this compound.
-
Record the CD spectrum for each solution after an appropriate equilibration time.
-
-
Data Analysis:
-
Observe the changes in the molar ellipticity of the DNA bands. Intercalation often leads to an increase in the intensity of both the positive and negative bands.
-
The appearance of an induced CD signal in the region where the drug absorbs light can provide information about the chiral environment of the bound drug.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the this compound-DNA interaction.
Caption: Experimental workflow for spectroscopic analysis.
This compound-DNA Binding Model
The following diagram illustrates the proposed binding model of this compound to the DNA double helix.
Caption: this compound-DNA binding model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 3. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sandramycin Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Sandramycin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent antitumor antibiotic belonging to the cyclic depsipeptide class of compounds. Its primary mechanism of action is as a bifunctional DNA intercalator. This means it inserts itself between the base pairs of DNA and can form covalent crosslinks between DNA strands. This disruption of DNA structure and function interferes with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][2][3][4]
Q2: What is a typical starting concentration range for this compound in a new cell line?
A2: Due to its high potency, the effective concentration of this compound can be in the nanomolar (nM) to picomolar (pM) range, and it is highly dependent on the specific cell line. For a new cell line, it is recommended to perform a broad dose-response experiment starting from a low concentration (e.g., 0.01 nM) and extending to a higher range (e.g., 1 µM) using serial dilutions. This initial screen will help to identify the optimal concentration range for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to use anhydrous, cell culture-grade DMSO. For long-term storage, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light. The stability of this compound in cell culture media at 37°C for extended periods should be considered, and it is advisable to prepare fresh dilutions in media for each experiment.[5][6][7]
Q4: What are the key cellular effects of this compound treatment?
A4: The primary cellular effects of this compound treatment stem from its ability to induce DNA damage. This leads to the activation of the DNA Damage Response (DDR) pathway, which can trigger:
-
Cell Cycle Arrest: Cells may arrest at different phases of the cell cycle (e.g., G1, S, or G2/M) to allow for DNA repair.[2][8][9][10]
-
Apoptosis: If the DNA damage is too severe to be repaired, the cell will undergo programmed cell death.[1][11][12][13]
Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with this compound.
Issue 1: No or Low Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | - Ensure stock solutions are stored at -20°C or below and protected from light. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Incorrect Concentration Range: The concentrations tested may be too low for the specific cell line. | - Perform a wider dose-response experiment, extending to higher concentrations (e.g., up to 10 µM). |
| Cell Line Resistance: The cell line may be inherently resistant or have acquired resistance to DNA cross-linking agents. | - Test this compound on a known sensitive cell line to confirm compound activity. - Investigate the expression of multidrug resistance proteins (e.g., P-glycoprotein) in your cell line.[14][15] |
| Assay Interference: this compound may interfere with the chemistry of certain viability assays (e.g., MTT). | - Use an alternative cytotoxicity assay based on a different principle (e.g., CellTiter-Glo®, neutral red uptake, or a dye exclusion method like Trypan Blue).[16] - Run a control without cells to check for direct reduction of the assay reagent by this compound. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding: Inconsistent cell numbers across wells. | - Ensure a homogenous single-cell suspension before plating. - Use a calibrated multichannel pipette and proper pipetting technique. |
| "Edge Effect" in Multi-well Plates: Evaporation from outer wells can concentrate the compound and affect cell growth. | - Avoid using the outer wells for critical experiments. - Fill the outer wells with sterile PBS or media to maintain humidity.[17] |
| Compound Precipitation: this compound may precipitate when diluted in aqueous media. | - Visually inspect the media for any precipitate after adding the compound. - Prepare dilutions in pre-warmed media and mix gently but thoroughly. - Consider using a low percentage of serum or a different formulation of media if precipitation persists.[5] |
Issue 3: Unexpected Cell Morphology or Behavior
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%). - Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration) in your experiment. |
| Induction of Senescence: At sub-lethal concentrations, some DNA damaging agents can induce cellular senescence instead of apoptosis. | - Assess markers of senescence, such as beta-galactosidase staining. |
Data Presentation
This compound and Analog IC50 Values in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | P388 | Leukemia | Moderately Active | [3] |
| This compound Analog | Melanoma Cell Lines | Melanoma | 1 pM - 10 nM | [18] |
| This compound Analog | Carcinoma Cell Lines | Carcinoma | 1 pM - 10 nM | [18] |
| This compound Analog | Adenocarcinoma Cell Lines | Adenocarcinoma | 1 pM - 10 nM | [18] |
Note: "Moderately Active" as described in the reference without a specific IC50 value.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay using a Resazurin-based Reagent
This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times is recommended for each cell line.
Materials:
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.
-
Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound. Include wells for "cells only" (untreated control) and "media only" (background control).
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Assay: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate cell viability as a percentage of the untreated control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.[9]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with Trypsin-EDTA, and combine with the floating cells from the supernatant.
-
Fixation: Wash the cells with PBS and resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in the PI/RNase A staining solution.[8][19]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000) per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2][19]
Mandatory Visualizations
Caption: Simplified workflow of this compound's mechanism of action, leading to cell cycle arrest and apoptosis.
Caption: Key steps in the intrinsic apoptosis pathway initiated by this compound-induced DNA damage.
Caption: A logical workflow for determining the optimal concentration and characterizing the effects of this compound.
References
- 1. Molecular signaling cascade in DNA bisintercalator, echinomycin-induced apoptosis of HT-29 cells: evidence of the apoptotic process via activation of the cytochrome c-ERK-caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Annamycin circumvents resistance mediated by the multidrug resistance-associated protein (MRP) in breast MCF-7 and small-cell lung UMCC-1 cancer cell lines selected for resistance to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The novel anthracycline annamycin is not affected by P-glycoprotein-related multidrug resistance: comparison with idarubicin and doxorubicin in HL-60 leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. (PDF) DNA Crosslinking and Cytotoxicity in Normal and [research.amanote.com]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Troubleshooting low yield in Sandramycin synthesis
Welcome to the technical support center for the synthesis of Sandramycin (B1212530). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex cyclic decadepsipeptide.
Frequently Asked Questions (FAQs)
Q1: What are the key stages in the total synthesis of this compound where yield loss is commonly observed?
A1: The total synthesis of this compound is a multi-step process involving the formation of a linear pentadepsipeptide, a subsequent dimerization, macrolactamization, and finally, the introduction of the quinaldin chromophores.[1][2] Based on the reported synthetic routes, the most critical stages prone to yield loss are:
-
Ugi Three-Component Reaction: The diastereoselective Ugi reaction to form the linear pentadepsipeptide is a crucial step. While yields of up to 59% have been reported, this reaction can be sensitive to substrate quality and reaction conditions.[3]
-
[5+5] Coupling Reaction: The dimerization of the pentadepsipeptide to form the linear decapeptide can be challenging due to the size of the molecules and potential for side reactions.
-
Macrolactamization: The intramolecular cyclization to form the 32-membered ring is often a low-yielding step in the synthesis of large cyclic peptides. This step is highly dependent on the choice of coupling reagent and the need to maintain high dilution to favor the intramolecular reaction over intermolecular polymerization. A yield of 46% over three steps (including deprotection and cyclization) has been reported.[3]
-
Purification: The purification of the final this compound product and its intermediates can be complex, leading to potential loss of material.[4][5]
Q2: What are the common side reactions to be aware of during the Ugi four-component reaction (U-4CR) in the context of this compound synthesis?
A2: The Ugi reaction, while powerful for generating molecular diversity, can be prone to side reactions that diminish the yield of the desired product. Key side reactions to consider include:
-
Passerini Reaction: If the amine is not sufficiently nucleophilic or is sterically hindered, the isocyanide may react directly with the carbonyl component, leading to the formation of an α-acyloxy carboxamide (a Passerini product) as a significant byproduct.
-
Formation of α-adducts: Under certain conditions, the isocyanide can react with the iminium intermediate in a different manner, leading to the formation of stable α-adducts that do not proceed to the final Ugi product.
-
Epimerization: While the Ugi reaction can be highly diastereoselective, suboptimal conditions or the presence of certain functional groups can lead to a loss of stereochemical integrity at the newly formed stereocenter.
-
Hydrolysis of Intermediates: The intermediates in the Ugi reaction can be susceptible to hydrolysis, especially if there is residual water in the reaction mixture.
Q3: How critical is the purity of starting materials for a successful this compound synthesis?
A3: The purity of starting materials is paramount for any multi-step synthesis, and this is especially true for a complex molecule like this compound. Impurities in the starting materials can lead to a cascade of problems, including:
-
Lower yields in key steps: Impurities can interfere with catalysts, react with reagents, or lead to the formation of byproducts, all of which will reduce the yield of the desired product.
-
Formation of difficult-to-remove byproducts: Impurities that are structurally similar to the reactants can lead to the formation of byproducts that are very difficult to separate from the desired product, complicating purification.
-
Inhibition of reactions: Certain impurities can act as inhibitors for key reactions, such as the Ugi reaction or the peptide coupling steps.
It is highly recommended to use starting materials of the highest possible purity and to rigorously characterize them before use.
Q4: What are the potential degradation pathways for this compound, particularly concerning the quinaldic acid chromophores?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, general knowledge of peptide and heterocyclic chemistry suggests potential vulnerabilities. The ester linkages in the depsipeptide backbone are susceptible to hydrolysis under both acidic and basic conditions.[6][7][8] The stability of the 3-hydroxyquinaldic acid chromophore is also a consideration. Quinolines can be susceptible to oxidation, and the hydroxyl group may be sensitive to certain reaction conditions. It is advisable to handle this compound and its precursors under inert atmosphere and to avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.
Troubleshooting Guides
Problem 1: Low Yield in the Ugi Three-Component Reaction
Symptoms:
-
Significantly lower than the reported 59% yield for the pentadepsipeptide.[3]
-
Presence of multiple spots on TLC/LC-MS analysis of the crude reaction mixture, indicating the formation of byproducts.
-
Incomplete consumption of starting materials.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Suboptimal Reaction Conditions | Optimize the reaction temperature and concentration. The Ugi reaction is often exothermic and can benefit from careful temperature control. High concentrations (0.5M - 2.0M) of reactants generally give the highest yields.[9][10] |
| Poor Quality of Reagents | Ensure all starting materials, especially the isocyanide and the aldehyde/ketone, are of high purity. Isocyanides can be prone to polymerization or hydrolysis. |
| Presence of Water | The reaction should be carried out under strictly anhydrous conditions. Use freshly distilled, dry solvents. Moisture can lead to the hydrolysis of intermediates. |
| Steric Hindrance | If using sterically hindered substrates, the reaction rate may be slow. Consider increasing the reaction time or using a less hindered analogue if the synthetic route allows. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. An excess of one component may lead to the formation of side products. |
Problem 2: Low Yield in the Macrolactamization Step
Symptoms:
-
Significantly lower than the reported 46% yield (over 3 steps) for the cyclic decadepsipeptide.[3]
-
Formation of oligomers or polymers as major byproducts, observed by MS analysis.
-
Recovery of unreacted linear precursor.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Inappropriate Coupling Reagent | The choice of coupling reagent is critical for efficient macrolactamization. For this compound, diphenylphosphoryl azide (B81097) (DPPA) has been used successfully.[3] Other reagents commonly used for difficult couplings, such as HATU, HBTU, or PyBOP, could also be explored. A comparison of different coupling reagents for a difficult decapeptide is shown in the data table below. |
| Concentration Effects | Macrolactamization is highly sensitive to concentration. The reaction must be performed under high-dilution conditions to favor the intramolecular cyclization over intermolecular reactions that lead to oligomerization. |
| Conformational Issues of the Linear Precursor | The linear peptide may adopt a conformation that is unfavorable for cyclization. The use of turn-inducing elements in the peptide sequence or varying the solvent to influence the conformation can be beneficial. |
| Incomplete Deprotection of the Linear Precursor | Ensure complete removal of the N- and C-terminal protecting groups of the linear decapeptide before attempting cyclization. Residual protecting groups will prevent the reaction. |
| Racemization | The activation of the carboxylic acid during the coupling reaction can lead to epimerization, which may affect the cyclization efficiency and the biological activity of the final product. The choice of coupling reagent and additives can minimize this side reaction.[4] |
Data Presentation
Table 1: Reported Yields for Key Steps in this compound Synthesis
| Synthetic Step | Product | Reported Yield | Reference |
| Ugi Three-Component Reaction | Linear Pentadepsipeptide | 59% | [3] |
| [5+5] Coupling | Linear Decapeptide | 74% | [3] |
| Deprotection and Macrolactamization | Cyclic Decadepsipeptide | 46% (over 3 steps) | [3] |
Table 2: Comparison of Coupling Reagent Efficiency for a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74)
| Coupling Reagent | Yield (%) | Purity (%) |
| HATU | 85 | 92 |
| HBTU | 78 | 88 |
| PyBOP | 75 | 85 |
| DIC/HOBt | 65 | 80 |
This data is for a model peptide and serves as a general guide for reagent selection in challenging peptide couplings.
Experimental Protocols
Protocol 1: Total Synthesis of this compound (Based on Ichikawa et al., 2014)
-
Synthesis of the Linear Pentadepsipeptide via Ugi Reaction:
-
A solution of the starting cyclic imine, isonitrile, and carboxylic acid components in toluene (B28343) is heated at 70°C.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the linear pentadepsipeptide. A reported yield for this step is 59%.[3]
-
-
[5+5] Dimerization:
-
The linear pentadepsipeptide is subjected to deprotection of either the Boc or Tce protecting groups to yield the corresponding amine and carboxylic acid fragments.
-
The two fragments are coupled using a suitable peptide coupling reagent (e.g., DEPBT) in a mixture of CH₂Cl₂ and DMF to afford the linear decapeptide. A reported yield for this step is 74%.[3]
-
-
Macrolactamization:
-
The N- and C-terminal protecting groups of the linear decapeptide are removed.
-
The resulting free linear peptide is dissolved in a mixture of CH₂Cl₂ and DMF under high dilution.
-
Diphenylphosphoryl azide (DPPA) is added, and the reaction is stirred until cyclization is complete (monitored by LC-MS).
-
The crude cyclic decadepsipeptide is purified by chromatography. A reported yield for the deprotection and cyclization steps is 46%.[3]
-
-
Introduction of the Quinaldin Chromophores:
-
The purified cyclic decadepsipeptide is coupled with 3-hydroxyquinaldic acid using a suitable coupling reagent to furnish this compound.
-
The final product is purified by preparative HPLC.
-
Mandatory Visualization
References
- 1. The Staudinger/aza-Wittig/Grignard reaction as key step for the concise synthesis of 1-C-Alkyl-iminoalditol glycomimetics | UBC Chemistry [chem.ubc.ca]
- 2. Total synthesis of this compound and its analogues via a multicomponent assemblage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. peptide.com [peptide.com]
- 5. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Technical Support Center: Improving Sandramycin Solubility for Cell-Based Assays
Welcome to the technical support center for Sandramycin (B1212530). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound in a laboratory setting.
Q1: My this compound powder won't dissolve in my aqueous cell culture medium (e.g., DMEM, RPMI-1640). What should I do?
A1: This is expected, as this compound is a hydrophobic cyclic depsipeptide with poor water solubility. You will need to first dissolve it in an appropriate organic solvent to create a concentrated stock solution before diluting it into your aqueous cell culture medium.
Potential Solutions:
-
Use a suitable organic solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] Ethanol and methanol (B129727) can also be used.[1]
-
Prepare a high-concentration stock solution: Dissolving this compound at a high concentration in the organic solvent (e.g., 1-10 mM) allows for a small volume to be added to your cell culture medium, minimizing the final solvent concentration.
-
Gentle warming and vortexing: To aid dissolution in the organic solvent, you can gently warm the solution (e.g., to 37°C) and vortex it thoroughly.
Q2: I've prepared a this compound stock solution in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs when the hydrophobic compound is rapidly transferred from a favorable organic solvent to an unfavorable aqueous environment.
Troubleshooting Steps:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5%, and ideally below 0.1%, to reduce solvent-induced precipitation and minimize cytotoxicity to your cells.[2][3]
-
Pre-warm your cell culture medium: Always use medium that has been pre-warmed to 37°C before adding the this compound stock solution. This can help improve the solubility of the compound.
-
Use a stepwise dilution method: Instead of adding the concentrated DMSO stock directly into the full volume of medium, perform a serial dilution. Add the stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Consider the final concentration of this compound: It's possible that your target concentration exceeds the solubility limit of this compound in the cell culture medium, even with a low DMSO concentration. You may need to perform a solubility test to determine the maximum achievable concentration in your specific medium.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final DMSO concentration at or below 0.5% (v/v) in the final culture medium.[2] Many cell lines can tolerate up to 1% DMSO for short-term experiments, but it is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line's viability and function.[2][3]
Q4: Are there any alternative solvents or formulation strategies I can use if I continue to have solubility issues?
A4: Yes, several advanced formulation strategies can be employed for poorly soluble compounds like this compound, though they may require more specialized preparation. These can include:
-
Use of co-solvents: In addition to DMSO, other co-solvents can be explored, but their compatibility with your cell line must be verified.
-
Formulation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.
-
Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its delivery and solubility in aqueous environments.
-
Solid dispersions: Creating a solid dispersion of this compound in a water-soluble polymer can enhance its dissolution rate.
Quantitative Data: this compound Solubility
| Solvent/Medium | Solubility | Typical Stock Concentration | Typical Final Assay Concentration |
| Water / PBS | Poor / Insoluble | Not Recommended | - |
| DMSO | Soluble[1] | 1 - 10 mM | 1 pM - 10 nM |
| DMF | Soluble[1] | 1 - 10 mM | Not widely reported |
| Ethanol | Soluble[1] | 1 - 10 mM | Not widely reported |
| Methanol | Soluble[1] | 1 - 10 mM | Not widely reported |
| Cell Culture Media (e.g., DMEM, RPMI-1640) | Very Low | Not Recommended for direct dissolution | 1 pM - 10 nM |
Note: The final assay concentration will depend on the specific cell line and the desired biological effect. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiment.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound is 1221.3 g/mol .[1] To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder.
-
Dissolve in DMSO: Add the calculated volume of DMSO to the vial containing the this compound powder to achieve a final concentration of 10 mM.
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C to aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparing a Working Solution of this compound for a Cell-Based Assay
This protocol provides a general method for diluting the this compound stock solution into cell culture medium for a typical cytotoxicity assay.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions (if necessary): For creating a dose-response curve, prepare serial dilutions of the stock solution in complete, pre-warmed cell culture medium.
-
Prepare the final working solution:
-
To achieve a final concentration of 10 nM in 10 mL of medium, you would add 0.1 µL of the 10 mM stock solution. To make this pipetting more accurate, it is recommended to perform an intermediate dilution.
-
Intermediate Dilution (Example): Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium to create a 10 µM intermediate solution.
-
Final Dilution: Add 10 µL of the 10 µM intermediate solution to 9.99 mL of pre-warmed medium to achieve a final concentration of 10 nM. The final DMSO concentration will be negligible.
-
-
Add to cells: Gently mix the final working solution and add it to your cells in the culture plate.
-
Include controls: Always include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a negative control (medium only).
Visualizations: Signaling Pathways and Workflows
This compound's Mechanism of Action: DNA Intercalation and Downstream Effects
This compound acts as a DNA bis-intercalator, meaning it inserts itself between the base pairs of the DNA double helix.[1] This distortion of the DNA structure can trigger a cascade of cellular responses, primarily the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis (programmed cell death).
Caption: this compound-induced DNA damage response pathway.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow outlines a logical sequence of steps to diagnose and resolve precipitation issues with this compound in cell culture experiments.
Caption: Workflow for troubleshooting this compound precipitation.
References
Preventing Sandramycin degradation in aqueous solutions
Disclaimer: Sandramycin is a specialized, high-molecular-weight cyclic depsipeptide antibiotic.[1][2] Publicly available data on its specific degradation pathways and stabilization in aqueous solutions is limited. The following guidance is based on established principles for related compounds, particularly quinone-containing and anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin (B1662515), which exhibit similar stability challenges.[3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing potency over a short period. What is the likely cause?
A1: this compound, like many complex antibiotics containing quinone moieties, is susceptible to degradation in aqueous solutions.[6] The primary causes are typically hydrolysis, oxidation, and photodegradation. The rate of degradation is highly influenced by the solution's pH, temperature, exposure to light, and the presence of oxidative agents.[3][4][7][8]
Q2: What is the optimal pH for storing this compound in an aqueous solution?
A2: For related compounds like doxorubicin, stability is significantly greater in slightly acidic conditions (around pH 4.8) compared to neutral or alkaline conditions.[9] Degradation increases substantially with higher pH; many anthracyclines are extremely unstable in alkaline solutions (pH > 7.4).[4][8][9] Therefore, preparing and storing this compound solutions in a buffered, slightly acidic solution is recommended to minimize hydrolytic degradation.
Q3: Can I store prepared this compound solutions at room temperature?
A3: It is strongly advised to store this compound solutions at refrigerated temperatures (e.g., 4°C) or frozen (-20°C for long-term storage).[1] Degradation rates of similar antibiotics increase with temperature.[7][10] Solutions should be protected from light by using amber vials or covering them with foil, as photodegradation can also occur.[3][8]
Q4: I've noticed a color change in my this compound solution. Does this indicate degradation?
A4: Yes, a color change often indicates chemical degradation. For quinone-containing compounds, this can be due to hydrolysis or oxidation, leading to the formation of different chromophoric degradation products. If you observe a color change, it is crucial to verify the solution's integrity and concentration using an appropriate analytical method, such as HPLC, before use.[11]
Q5: What solvents are recommended for dissolving this compound?
A5: this compound is reported to be soluble in DMF, DMSO, ethanol, and methanol (B129727).[1][12] For experimental use, a common practice is to create a concentrated stock solution in an organic solvent like DMSO and then dilute it into the final aqueous buffer immediately before use. This minimizes the time the compound spends in an aqueous environment where it is less stable.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Aqueous Buffer
| Possible Cause | Troubleshooting Step | Recommended Action |
| Incorrect pH | Verify the pH of your aqueous buffer. | Adjust the buffer to a slightly acidic pH (e.g., 4.5-5.5). Avoid neutral or alkaline buffers for storage.[9] |
| High Temperature | The solution was stored at room temperature or higher. | Always store aqueous solutions at 4°C for short-term use (<24h) and frozen at -20°C or below for longer periods.[1] Thaw quickly and keep on ice when in use. |
| Light Exposure | The solution was exposed to ambient or UV light. | Store solutions in amber vials or wrap clear vials in aluminum foil to protect from light.[3] |
| Oxidation | The buffer contains oxidizing agents or dissolved oxygen. | Use de-gassed, high-purity water to prepare buffers. Consider adding a suitable antioxidant if compatible with your experimental system. |
| Adsorption | The compound is adsorbing to the container walls. | For some anthracyclines, significant adsorption to polypropylene (B1209903) containers has been observed, especially at low concentrations and neutral pH.[5][9] Using glass HPLC vials or siliconized tubes may mitigate this issue.[9] |
Issue 2: Inconsistent Results in Cellular Assays
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation During Incubation | The compound degrades in the cell culture medium over the long incubation period. | Prepare fresh dilutions of your this compound stock solution immediately before each experiment. For long-term experiments, consider replenishing the compound at set intervals. |
| Stock Solution Instability | The DMSO or other organic stock solution has degraded. | While more stable than aqueous solutions, organic stocks should still be stored properly at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Interaction with Media Components | Components in the culture media may be catalyzing degradation. | If possible, perform a stability study of this compound directly in your specific culture medium using HPLC to determine its half-life under your experimental conditions. |
Data Presentation: Stability of Related Anthracyclines
The following tables summarize stability data for Doxorubicin, a structurally related anthracycline antibiotic, which can serve as a proxy for understanding this compound's potential behavior.
Table 1: Effect of pH on Doxorubicin Degradation in Aqueous Solution
| pH | Temperature (°C) | Storage Container | Time | % Remaining | Reference |
| 4.8 | Room Temp | Glass HPLC Vial | 3 hours | ~100% | [9] |
| 7.4 | Room Temp | Glass HPLC Vial | 3 hours | ~95% | [9] |
| Alkaline | Room Temp | Not Specified | 30 minutes | Almost complete degradation | [4] |
| Acidic (0.1 M HCl) | 80°C | Not Specified | 8 hours | Significant degradation | [4] |
Table 2: Stability of Anthracyclines in Common Infusion Fluids
| Drug | Infusion Fluid | Temperature (°C) | Storage Duration | Stability | Reference |
| Doxorubicin | 5% Dextrose | 25°C | 28 days | Stable | [13] |
| Doxorubicin | 0.9% NaCl | 25°C | - | Considerable degradation | [13] |
| Daunorubicin | 5% Dextrose | 25°C | 28 days | Stable | [13] |
| Daunorubicin | 0.9% NaCl | 25°C | - | Apparently stable | [13] |
Experimental Protocols & Methodologies
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a general method for determining the chemical stability of this compound in an aqueous solution under various conditions (e.g., different pH, temperature).
1. Materials and Equipment:
-
This compound reference standard
-
High-performance liquid chromatography (HPLC) system with UV or fluorescence detector[14]
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)[4]
-
High-purity solvents (Acetonitrile, Methanol, Water)
-
Buffers (e.g., phosphate, acetate, formate) at desired pH values
-
Calibrated pH meter
-
Temperature-controlled incubator/water bath
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Solutions:
-
Mobile Phase: Prepare an appropriate mobile phase. A common starting point for related compounds is a mixture of an acidic buffer (e.g., 10 mM ammonium (B1175870) formate, pH 2.5) and organic solvents like acetonitrile (B52724) and methanol (e.g., 65:15:20 v/v/v).[4] The exact composition should be optimized for this compound.
-
Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Test Solutions: Dilute the stock solution into the aqueous buffers of interest (e.g., pH 4, 7, 9) to a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL).[15]
3. Stability Study Procedure:
-
Time Zero (T=0): Immediately after preparing the test solutions, inject a sample into the HPLC to determine the initial concentration. This is your 100% reference point.
-
Incubation: Store the vials containing the test solutions under the desired conditions (e.g., 4°C, 25°C, 40°C, protected from light).
-
Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution, place it in an HPLC vial, and inject it into the HPLC system.
-
Analysis: Monitor the peak area of the intact this compound peak at each time point. The percentage of this compound remaining is calculated as: (Peak Area at Time_x / Peak Area at Time_0) * 100.
4. Data Analysis:
-
Plot the percentage of this compound remaining versus time for each condition.
-
Determine the degradation kinetics (e.g., pseudo-first-order) and calculate the degradation rate constant (k) and half-life (t½) for each condition.[16]
Visualizations
Diagrams of Workflows and Pathways
Caption: Key factors influencing the degradation of this compound in aqueous solutions.
Caption: A typical workflow for assessing the stability of a compound via HPLC.
References
- 1. agscientific.com [agscientific.com]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal of Research in Pharmacy » Submission » Degradation studies and thermodynamic parameters in aqueous solution of chemotherapeutic agents: Daunorubicin, doxorubicin and vincristine [dergipark.org.tr]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concomitant adsorption and stability of some anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinones as an Efficient Molecular Scaffold in the Antibacterial/Antifungal or Antitumoral Arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of streptomycin in aquatic environment: kinetics, pathway, and antibacterial activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. caymanchem.com [caymanchem.com]
- 13. Stability of Anthracycline Antitumour Agents in Infusion Fluids | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]
- 14. Stability and compatibility of four anthracyclines: doxorubicin, epirubicin, daunorubicin and pirarubicin with PVC infusion bags | Semantic Scholar [semanticscholar.org]
- 15. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DNase I Footprinting with Sandramycin
Welcome to the technical support center for optimizing DNase I footprinting experiments, with a special focus on the use of Sandramycin (B1212530). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve high-quality, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during DNase I footprinting experiments, particularly when using DNA-binding agents like this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Footprint Observed | 1. Inactive DNA-binding protein/agent: The protein or this compound may have lost activity. 2. Insufficient protein/agent concentration: The concentration may be too low to saturate the DNA probe. 3. Incorrect binding buffer conditions: pH, salt concentration (KCl, MgCl2), or temperature may not be optimal for binding.[1][2] 4. Issues with the DNA probe: The probe may be of low quality, low specific activity, or the binding site may be absent.[1] | 1. Verify activity: Test the protein/agent in a different assay (e.g., EMSA). 2. Increase concentration: Perform a titration with a higher concentration range of the protein or this compound.[2] 3. Optimize buffer: Systematically vary the pH (typically 7-8), KCl (50-200mM), and MgCl2 (0-10mM) concentrations.[1] Test different incubation temperatures (4°C to 37°C) and times (10-60 minutes).[1] 4. Prepare fresh, high-quality probe: Ensure the probe is singly end-labeled and purified. The optimal fragment size is 100-700 bp.[1] |
| Smeared Bands on Gel | 1. DNA degradation: Nuclease contamination in the protein preparation or reagents. 2. Over-digestion with DNase I: The enzyme concentration is too high or the incubation time is too long.[1] 3. Impurities in the DNA probe: The probe may not be sufficiently purified. | 1. Use protease inhibitors: Add inhibitors to the protein purification and binding buffers. 2. Titrate DNase I: Perform a titration to find the optimal enzyme concentration that results in, on average, a single nick per DNA molecule.[1] Reduce the digestion time. 3. Gel-purify the probe: Ensure high purity of the end-labeled DNA fragment.[3] |
| Uneven Digestion Ladder | 1. DNase I sequence preference: DNase I does not cleave all phosphodiester bonds with equal efficiency, leading to "hot" and "cold" spots.[4] 2. Improper mixing or stopping of reaction: Inconsistent DNase I activity across samples.[1] 3. Salt or EDTA carryover: Residual salts or EDTA from the stop solution can affect gel migration.[1] | 1. Use alternative footprinting methods: Consider hydroxyl radical footprinting for higher resolution and less sequence bias.[4] 2. Ensure rapid and uniform mixing: Add DNase I and stop solution quickly and mix thoroughly. Handle only a few samples at a time.[1] 3. Properly wash the DNA pellet: Wash the ethanol-precipitated DNA pellet at least twice with 70% ethanol (B145695) to remove residual salts.[1][5] |
| Hypersensitive Sites Appear | 1. DNA conformational changes: The binding of the protein or this compound can alter the DNA structure, making certain sites more accessible to DNase I.[1] 2. Specific to the binding interaction: This is often an expected result and can provide additional information about the binding mechanism.[6] | 1. Interpret as part of the binding event: These sites are often reproducible and indicative of specific protein-DNA or drug-DNA interactions. 2. Map the sites: Note their positions relative to the footprint as they can reveal details about DNA bending or distortion upon binding. |
| Footprint is Weak or Fuzzy | 1. Low occupancy of the binding site: The protein or this compound may have a low affinity for the site, or the concentration is not high enough for full saturation. 2. Protein exchange during digestion: The binding agent may be dissociating from the DNA during the DNase I treatment.[7] 3. Sample loading issues: The DNA sample was not fully resuspended before loading on the gel.[1] | 1. Increase protein/agent concentration: Titrate to ensure saturation of the binding site.[1] 2. Optimize reaction time: Minimize the DNase I digestion time to reduce the chance of dissociation. 3. Ensure complete resuspension: Vortex the sample well in loading buffer and briefly centrifuge before heating and loading.[1] |
Frequently Asked Questions (FAQs)
General DNase I Footprinting
Q1: What is the principle behind DNase I footprinting?
DNase I footprinting is a technique used to identify the specific binding site of a protein or small molecule on a DNA fragment.[8] A DNA probe, labeled at one end, is incubated with the binding agent. Then, DNase I is added at a concentration that introduces random, single-strand nicks. The regions of DNA bound by the protein are protected from cleavage. When the resulting DNA fragments are separated by size on a denaturing gel, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments compared to a control reaction without the binding agent.[1][9]
Q2: How do I prepare a suitable DNA probe for footprinting?
A high-quality, singly end-labeled DNA probe is crucial.[1] The most common method involves digesting a plasmid containing the target sequence with a restriction enzyme, labeling the ends (e.g., with ³²P), and then digesting with a second restriction enzyme to release the fragment of interest.[1] The resulting probe should be gel-purified to ensure it is clean and of the correct size.[1] The optimal size is typically between 100 and 700 base pairs, with the binding site located 50-150 bp from the labeled end.[1]
Q3: Why is it necessary to titrate the DNase I concentration?
The goal of the DNase I digestion is to introduce, on average, only one cut per DNA molecule.[1] If the concentration is too high, the DNA will be over-digested, resulting in smeared or absent bands. If it's too low, there will be insufficient cleavage to generate a clear ladder. Therefore, it is essential to empirically determine the optimal DNase I concentration for each new probe and set of reaction conditions by performing a titration.[2]
This compound in DNase I Footprinting
Q4: What is this compound and how does it interact with DNA?
This compound is a potent antitumor antibiotic, specifically a cyclic decadepsipeptide.[10][11] It functions as a bifunctional DNA intercalator, meaning it inserts part of its structure between the base pairs of the DNA double helix.[10] This binding is very strong and can lead to the formation of crosslinks between DNA molecules.[10] A significant portion of its binding energy comes from the cyclic peptide backbone interacting with the minor groove of the DNA.[12]
Q5: What is the DNA sequence preference for this compound binding?
DNase I footprinting studies have shown that this compound preferentially binds to regions containing alternating adenine (B156593) (A) and thymine (B56734) (T) residues.[12] A preference for 5'-AT dinucleotide sequences, often preceded by a cytosine (C) (i.e., 5'-CAT), has also been observed.[12] However, it can bind to other sites, especially at higher concentrations.[12]
Q6: How might this compound affect the DNase I footprinting result?
As a DNA binding agent, this compound will create a "footprint" on the DNA ladder, indicating its binding location. Because it binds with high affinity and has a slow dissociation rate, it can produce very clear and stable footprints.[13] The largest part of its binding affinity is derived from the cyclic decadepsipeptide structure (ΔG° = -6.0 kcal/mol), with each of its two chromophores contributing further to the binding energy.[12]
Experimental Protocols
Detailed Protocol for DNase I Footprinting
This protocol provides a general framework. Optimization of specific parameters like buffer composition, incubation times, and enzyme concentrations is essential.[1]
-
Probe Preparation:
-
Generate a DNA fragment (100-700 bp) containing the putative binding site.
-
Singly end-label the DNA fragment, typically using γ-³²P ATP and T4 polynucleotide kinase.
-
Purify the labeled probe using gel electrophoresis to remove unincorporated nucleotides and ensure high purity.[3]
-
Resuspend the probe to a concentration of approximately 10,000-20,000 CPM/µl.[2]
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine the following on ice:
-
End-labeled DNA probe
-
Binding Buffer (e.g., 10mM Tris-HCl pH 7.6, 150mM KCl, 4mM MgCl₂, 1mM CaCl₂, 2mM DTT, 100 µg/ml BSA).[14]
-
Your DNA-binding protein or this compound (a titration across several concentrations is recommended).
-
For a negative control, add buffer instead of the binding agent.
-
-
Incubate the reaction for 30-45 minutes at the optimal temperature for binding (often room temperature or 37°C).[14]
-
-
DNase I Digestion:
-
Prepare a fresh dilution series of DNase I in a pre-chilled dilution buffer.
-
Add the optimized amount of diluted DNase I to each binding reaction.
-
Incubate for a precise and consistent time, typically 1-2 minutes at room temperature.[14]
-
Stop the reaction by adding a stop solution (e.g., 0.1M EDTA, 0.6M NH₄OAc, 20 µg/ml sonicated salmon sperm DNA).[2]
-
-
Sample Processing and Analysis:
-
Extract the DNA with phenol:chloroform and precipitate with ethanol.[2]
-
Wash the DNA pellet twice with cold 70% ethanol to remove salts.[1]
-
Dry the pellet and resuspend it in a small volume of formamide (B127407) loading dye (e.g., 10 mM EDTA, 1 mM NaOH, 0.1% bromophenol blue, 80% formamide).[5]
-
Denature the samples by heating at 90-100°C for 3 minutes, then rapidly cool on ice.[5]
-
Resolve the fragments on a denaturing polyacrylamide sequencing gel.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the results.
-
Visualizations
Caption: Workflow for DNase I Footprinting.
Caption: Troubleshooting Logic for DNase I Footprinting.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. DNase I footprinting [gene.mie-u.ac.jp]
- 3. DNase I Footprinting to Identify Protein Binding Sites [bio-protocol.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. researchgate.net [researchgate.net]
- 7. med.upenn.edu [med.upenn.edu]
- 8. DNase I Footprinting - Creative BioMart [creativebiomart.net]
- 9. DNase footprinting assay - Wikipedia [en.wikipedia.org]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
Technical Support Center: Purification of Sandramycin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Sandramycin analogues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound analogues?
The purification of this compound analogues, which are complex cyclic decadepsipeptides, presents several challenges:
-
Structural Similarity: Analogues often have very similar structures and physicochemical properties, making them difficult to separate from the parent compound and each other.
-
Stability Issues: this compound and its analogues can be sensitive to pH, temperature, and light, potentially leading to degradation during long purification processes.[1][2]
-
Low Abundance: Synthetic side products or analogues produced via fermentation are often present in low quantities compared to the main product, complicating their isolation.
-
Co-elution with Impurities: Impurities from the synthesis or fermentation broth, such as deletion peptides, truncated peptides, or residual reagents, can co-elute with the target analogue.[3]
Q2: I'm observing poor peak shape (fronting or tailing) in my HPLC chromatogram. What could be the cause?
Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the sample concentration or injection volume.
-
Column Degradation: The stationary phase can degrade over time. Consider flushing the column or replacing it if performance doesn't improve.[4]
-
Inappropriate Mobile Phase: The mobile phase composition, including pH and solvent strength, is crucial. Ensure the mobile phase is optimized for your specific analogue and that its pH is controlled, as a change of as little as 0.1 pH units can significantly shift retention times.[5]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing. Adding a competitive agent like triethylamine (B128534) (TEA) to the mobile phase can sometimes mitigate this.
Q3: My this compound analogue appears to be degrading during purification. How can I minimize this?
Degradation can be a significant issue. Consider the following to enhance stability:
-
Temperature Control: Perform purification steps at reduced temperatures (e.g., using a refrigerated autosampler and column compartment in HPLC) to minimize thermal degradation.[1]
-
pH Control: this compound analogues may be susceptible to degradation at extreme pH values. Maintain the pH of your mobile phase within a stable range for your compound, which for peptides is often between pH 3 and 5.[6]
-
Light Protection: Use amber vials or cover glassware with aluminum foil to protect light-sensitive compounds.[2]
-
Minimize Time: Streamline your purification workflow to reduce the total time the analogue is in solution.
Q4: How can I improve the separation of two closely eluting this compound analogues?
Resolving closely eluting peaks requires careful method optimization:
-
Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and may improve separation.[7]
-
Change Mobile Phase pH: If the analogues have different pKa values, adjusting the pH of the mobile phase can alter their ionization state and improve selectivity.[7]
-
Try a Different Stationary Phase: If a C18 column isn't providing adequate separation, consider a column with a different chemistry, such as phenyl-hexyl or cyano.[8]
-
Gradient Optimization: A shallower gradient can often improve the resolution of closely eluting peaks.[9]
Troubleshooting Guides
HPLC Purification Issues
This guide addresses common problems encountered during the HPLC purification of this compound analogues.
| Problem | Potential Cause | Troubleshooting Steps |
| No Peaks or Very Small Peaks | Injection issue (e.g., air bubble in syringe, clogged injector). | Check the injector for blockages and ensure proper sample loading.[10] |
| Detector issue (e.g., lamp off, incorrect wavelength). | Verify detector settings and lamp status.[4] | |
| Sample degradation. | Prepare fresh sample and keep it cool. | |
| Broad Peaks | High dead volume in the system. | Check and tighten all fittings. Use tubing with a smaller internal diameter. |
| Column contamination or aging. | Wash the column with a strong solvent or replace it.[4] | |
| Incompatibility between sample solvent and mobile phase. | Dissolve the sample in the mobile phase if possible.[10] | |
| Split Peaks | Partially clogged column frit. | Back-flush the column or replace the frit. |
| Injector issue causing uneven sample introduction. | Inspect and clean the injector port and needle.[10] | |
| Column bed has collapsed or has a void. | Replace the column. | |
| Fluctuating Baseline | Air bubbles in the pump or detector. | Degas the mobile phase and prime the pump.[10] |
| Leaking pump seals or fittings. | Inspect for leaks and replace seals if necessary.[10] | |
| Mobile phase not mixed properly. | Ensure proper mixing of mobile phase components. | |
| Irreproducible Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure accurate mixing. Use a high-quality solvent mixing device.[5] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[9] | |
| Column equilibration is insufficient. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
Column Chromatography Purification Issues
This guide provides solutions for common problems during column chromatography.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate stationary phase. | For enediynes, which can be sensitive to silica gel, consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina (B75360) or C18 silica. |
| Incorrect mobile phase polarity. | Optimize the solvent system using thin-layer chromatography (TLC) first. A retention factor (Rf) of 0.2-0.3 for the target compound is often ideal.[11] | |
| Column was not packed properly (channeling). | Ensure the column is packed uniformly without cracks or air bubbles.[12] | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Compound is adsorbing irreversibly to the stationary phase. | Consider a different stationary phase or add a modifier to the mobile phase. | |
| Low Yield | Compound degradation on the column. | Minimize the time on the column. For sensitive compounds, consider faster purification techniques. |
| Co-elution of the product with impurities. | Re-run the column with a shallower solvent gradient or a different solvent system. | |
| Sample loss during solvent removal. | Use gentle evaporation techniques (e.g., rotary evaporator with controlled temperature and pressure). |
Experimental Protocols
General Reversed-Phase HPLC Method for this compound Analogues
This protocol provides a starting point for the purification of this compound analogues. Optimization will be required for each specific analogue.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: Start with a linear gradient of 10-90% Mobile Phase B over 30 minutes. This can be adjusted to a shallower gradient for better resolution of closely eluting peaks.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at 210-220 nm.[3]
-
Injection Volume: 10-100 µL, depending on sample concentration.
-
Sample Preparation: Dissolve the crude sample in a minimal amount of a solvent compatible with the mobile phase (e.g., DMSO or a mixture of water and acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.
General Column Chromatography Protocol
-
Stationary Phase: Silica gel (60-120 mesh), potentially deactivated with a small percentage of triethylamine in the eluent for sensitive compounds.[12]
-
Column Packing: Prepare a slurry of the silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top to prevent disturbance of the stationary phase during sample loading.[12]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply the sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. The choice of solvents will depend on the polarity of the this compound analogue and its impurities. A common solvent system is a gradient of ethyl acetate (B1210297) in hexanes, or for more polar compounds, methanol (B129727) in dichloromethane.
-
Fraction Collection: Collect fractions and monitor the separation using TLC or analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: A typical experimental workflow for the purification of this compound analogues.
Caption: A logical troubleshooting flowchart for improving HPLC peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. ijnrd.org [ijnrd.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
Mitigating non-specific binding of Sandramycin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding of Sandramycin (B1212530) and similar compounds in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is non-specific binding a concern?
This compound is a cyclic depsipeptide antibiotic that acts as a bifunctional DNA intercalator, meaning it inserts itself between the base pairs of DNA.[1] Its hydrophobic and cyclic nature can lead to non-specific binding to surfaces, proteins, and other macromolecules in assay systems. This can result in high background signals, false positives, and inaccurate quantification of its biological activity.
Q2: What are the common causes of high background when working with this compound?
High background in assays involving this compound can stem from several factors:
-
Hydrophobic Interactions: The hydrophobic regions of this compound can non-specifically adsorb to plastic surfaces of microplates, pipette tips, and other laboratory consumables.[2]
-
Electrostatic Interactions: As a DNA intercalator, this compound possesses charged moieties that can lead to non-specific electrostatic interactions with proteins and other charged molecules in the assay.
-
Aggregation: At higher concentrations, hydrophobic molecules like this compound can form aggregates that may interfere with the assay readout.
-
Off-Target Binding: this compound can bind to unintended biological targets (off-target effects), which can contribute to the overall signal. For instance, as a DNA intercalator, it may activate cellular pathways that respond to DNA damage or foreign DNA, such as the cGAS-STING pathway.[3][4][5]
Q3: What are the first steps I should take to troubleshoot high background?
When encountering high background, a systematic approach is crucial. Begin by running a series of control experiments to pinpoint the source of the non-specific binding. A recommended troubleshooting workflow is detailed in the "Troubleshooting Guides" section and visualized in the accompanying diagram.
Troubleshooting Guides
Issue: High Background Signal in Biochemical Assays (e.g., Fluorescence Polarization, ELISA)
High background can obscure the specific signal from this compound's interaction with its target, leading to a low signal-to-noise ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Run Control Experiments:
-
No-Analyte Control: This control contains all assay components except this compound. A high signal here points to non-specific binding of other assay reagents or autofluorescence of the buffer/plate.
-
No-Target Control: This includes this compound and all detection reagents but omits the specific biological target. A high signal indicates non-specific binding of this compound to the assay matrix or detection reagents.
-
Competition Assay: If applicable, perform a competition experiment with a known, unlabeled ligand. A lack of signal reduction in the presence of the competitor suggests the observed signal is not due to specific binding.
-
-
Optimize Blocking Agents:
-
Introduce or increase the concentration of blocking agents to saturate non-specific binding sites on surfaces. Common choices and their typical starting concentrations are listed in the table below.
-
-
Incorporate Detergents:
-
Non-ionic detergents can disrupt hydrophobic interactions that cause non-specific binding. Add a low concentration of Tween 20 or Triton X-100 to your assay and wash buffers.
-
-
Adjust Buffer Conditions:
-
pH: Vary the pH of your assay buffer to alter the charge of this compound and potentially interacting proteins, which can reduce electrostatic-based non-specific binding.
-
Salt Concentration: Increasing the ionic strength of the buffer (e.g., by adding NaCl) can disrupt non-specific electrostatic interactions.
-
-
Enhance Washing Steps:
-
For plate-based assays like ELISA, increase the number and volume of wash steps to more effectively remove unbound this compound and other reagents.
-
Data Presentation: Recommended Starting Concentrations for Additives
| Additive | Type | Recommended Starting Concentration | Purpose |
| Bovine Serum Albumin (BSA) | Protein Blocker | 0.1 - 1% (w/v) | Blocks non-specific protein binding sites on surfaces.[6][7] |
| Non-fat Dry Milk | Protein Blocker | 1 - 5% (w/v) | An inexpensive alternative to BSA for blocking. |
| Normal Serum | Protein Blocker | 1 - 5% (v/v) | Can be very effective; use serum from the species the secondary antibody was not raised in. |
| Tween 20 | Non-ionic Detergent | 0.01 - 0.1% (v/v) | Reduces hydrophobic interactions.[8][9] |
| Triton X-100 | Non-ionic Detergent | 0.01 - 0.1% (v/v) | Similar to Tween 20, can be more effective in some systems. |
| Sodium Chloride (NaCl) | Salt | 50 - 200 mM increase | Reduces non-specific electrostatic interactions.[9] |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer for a Fluorescence Polarization (FP) Assay
This protocol outlines a method to determine the optimal concentration of BSA and Tween 20 to reduce non-specific binding of a fluorescently labeled this compound analog (tracer) in an FP assay.
Materials:
-
Fluorescently labeled this compound analog (tracer)
-
Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Bovine Serum Albumin (BSA)
-
Tween 20
-
384-well, non-binding black microplate
-
Fluorescence polarization plate reader
Methodology:
-
Prepare a dilution series of BSA and Tween 20 in the assay buffer. For example:
-
BSA: 0%, 0.01%, 0.05%, 0.1%, 0.5%, 1% (w/v)
-
Tween 20: 0%, 0.005%, 0.01%, 0.05%, 0.1% (v/v)
-
-
Prepare the tracer solution at a fixed concentration (e.g., 10 nM) in each of the prepared buffer conditions.
-
Dispense each tracer solution into triplicate wells of the 384-well plate.
-
Incubate the plate at room temperature for 30 minutes to allow for equilibration.
-
Measure the fluorescence polarization (mP) of each well.
-
Analyze the data: Identify the lowest concentrations of BSA and Tween 20 that result in a stable and minimal mP value for the free tracer. This condition minimizes non-specific binding of the tracer to the well surface. A combination of 0.1% BSA and 0.01% Tween-20 is often a good starting point.[6]
Protocol 2: Differentiating Specific vs. Non-Specific DNA Binding
Given this compound's function as a DNA intercalator, it's critical to distinguish between high-affinity specific binding to certain DNA sequences and lower-affinity non-specific binding.
Materials:
-
This compound
-
Non-specific control DNA (e.g., a random DNA sequence of similar length)
-
Assay buffer (e.g., PBS with varying NaCl concentrations)
-
Method for measuring binding (e.g., fluorescence quenching, surface plasmon resonance)
Methodology:
-
Perform a binding assay with a fixed concentration of this compound and increasing concentrations of the target DNA. Determine the binding affinity (e.g., Kd or ΔG°).
-
Repeat the binding assay using the non-specific control DNA. A significantly weaker binding affinity indicates sequence-specific binding.
-
Vary the salt concentration in the assay buffer (e.g., 50 mM, 150 mM, 300 mM NaCl). Non-specific binding, which is often electrostatically driven, is typically more sensitive to increases in salt concentration than specific, high-affinity interactions.
-
Analyze the results: Compare the binding affinities under different conditions. A large decrease in binding to the non-specific DNA at higher salt concentrations, with a smaller effect on the binding to the target DNA, further confirms specific binding.
Mandatory Visualization
Off-Target Signaling Pathway: cGAS-STING Activation by DNA Intercalators
DNA intercalating agents like this compound can cause DNA damage and the release of DNA into the cytoplasm. This cytoplasmic DNA can be recognized by the cGAS-STING pathway, leading to an innate immune response, which can be considered an off-target effect in many experimental contexts.[3][4][5]
Caption: cGAS-STING pathway activation by this compound.
References
- 1. cGAS-STING signalling pathway | BioRender Science Templates [biorender.com]
- 2. bioconductor.org [bioconductor.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. bosterbio.com [bosterbio.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sandramycin Precipitation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the issue of Sandramycin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cyclic depsipeptide antibiotic that was first isolated from the cultured broth of a Nocardioides sp.[1][2]. It is known for its potent antitumor and antibacterial activity, particularly against Gram-positive organisms[1][2][3][4]. This compound acts as a bifunctional DNA intercalator, strongly binding to and crosslinking DNA molecules[1][5]. Chemically, it is a high molecular weight, symmetric molecule with the formula C60H76N12O16[1][3].
Q2: What is the recommended solvent for preparing a this compound stock solution?
Due to its limited water solubility, this compound should be dissolved in an organic solvent to create a high-concentration stock solution[6]. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for this purpose[1][5]. It is also soluble in ethanol, methanol, and DMF[5][6]. For cell culture applications, using an anhydrous, sterile grade of DMSO is crucial to prevent contamination and ensure the stability of the stock solution.
Q3: How should I store my this compound stock solution?
This compound stock solutions should be stored at -20°C for long-term stability[1][6]. It is advisable to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to precipitation[7].
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.1% to 0.5% (v/v), to avoid solvent-induced cytotoxicity.[8] However, the tolerance to DMSO can vary between cell lines. It is best practice to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on your cells.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon its addition to aqueous cell culture media is a common issue stemming from its hydrophobic nature. This guide will help you identify the potential causes and provide systematic solutions.
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Description: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Root Cause Analysis and Solutions:
This phenomenon, often called "crashing out," occurs when the hydrophobic compound, highly concentrated in an organic solvent like DMSO, is rapidly introduced into the aqueous environment of the culture medium where its solubility is much lower[9].
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration in your specific culture medium by performing a solubility test. |
| Rapid Dilution | Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation. | Perform a serial dilution. First, create an intermediate dilution of the this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media. Always add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and uniform mixing.[9] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[9] |
| Stock Solution Issues | The this compound may have precipitated out of the DMSO stock solution due to improper storage or being overly concentrated. | Visually inspect the stock solution for any precipitate before use. If present, gently warm the solution in a 37°C water bath and vortex to redissolve. If it doesn't redissolve, the stock may be too concentrated or degraded, and a fresh stock should be prepared.[8] |
Issue 2: Precipitation Observed After Incubation
Description: The media appears clear initially after adding this compound, but a precipitate forms over time during incubation (e.g., hours to days).
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | Evaporation of water from the culture vessel during long-term incubation increases the concentration of all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes for long-term experiments.[9] |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[9] |
| Interaction with Media Components | This compound may interact with components in the culture medium, such as proteins in fetal bovine serum (FBS), leading to the formation of insoluble complexes over time. | Reduce the serum concentration if your cell line can tolerate it. Alternatively, perform a solubility test in both serum-free and serum-containing media to determine if serum is a contributing factor. |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time. The solubility of this compound may be pH-dependent. | Ensure your medium is adequately buffered (e.g., with HEPES) if significant pH shifts are expected. Monitor the pH of your culture. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously until the this compound is completely dissolved. A brief sonication or gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well clear-bottom plate
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 50 µM.
-
To do this, add the required volume of the stock solution to the pre-warmed medium in each tube or well. Vortex or mix immediately and thoroughly after adding the stock solution.
-
Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the tubes or plate at 37°C for a period that mimics your experimental conditions (e.g., 2, 6, 24, and 48 hours).
-
Visually inspect each sample for any signs of precipitation (cloudiness, haze, or visible particles) at each time point. Examination under a microscope can provide a more sensitive assessment.
-
The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration of this compound under your specific experimental conditions.
-
Visual Troubleshooting Guides
Below are diagrams illustrating key workflows for troubleshooting this compound precipitation.
Caption: A flowchart for troubleshooting this compound precipitation.
Caption: A recommended workflow for preparing and using this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mybiosource.com [mybiosource.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Effects of Sandramycin and Its Synthetic Analogues
A comprehensive guide for researchers and drug development professionals on the cytotoxic profiles of the potent antitumor antibiotic Sandramycin (B1212530) and its rationally designed synthetic derivatives. This document provides a comparative analysis of their in vitro efficacy, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures.
This compound, a C2-symmetric cyclic decadepsipeptide, is a potent antitumor agent that exerts its cytotoxic effects primarily through the bis-intercalation of its quinoline (B57606) chromophores into the minor groove of DNA. This interaction inhibits crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis). The promising anticancer activity of this compound has spurred the development of numerous synthetic analogues aimed at improving its therapeutic index, enhancing its target specificity, and overcoming potential drug resistance mechanisms. This guide offers a comparative overview of the cytotoxic properties of this compound and several of its key synthetic analogues, providing valuable insights for ongoing and future drug discovery efforts.
Comparative Cytotoxicity Data
The in vitro cytotoxic activities of this compound and its synthetic analogues have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the reported IC50 values for this compound and a selection of its analogues.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (1) | HCT116 | 1.3 | Ruddarraju et al., 2015 |
| Leukemia Cell Lines | Potent (nM range) | Boger et al., 1998[1] | |
| Analogue 19e (Pro) | HCT116 | 34 | Ruddarraju et al., 2015 |
| Analogue 19f (Pip) | HCT116 | 1.3 | Ruddarraju et al., 2015 |
| Analogue 19g (Pip-OH) | HCT116 | 609 | Ruddarraju et al., 2015 |
| Hydrophilic Analogues (19a-d) | HCT116 | > 1000 | Ruddarraju et al., 2015 |
| Analogue 4 (lacks phenol) | Melanomas, Carcinomas, Adenocarcinomas | 0.001 - 10 | Boger et al., 1998[1] |
| Dihydroxy and Diacetoxy Analogues | Various Human Cancer Cell Lines | Evaluated | Katayama et al., 2014 |
| Analogues 18 and 3 | - | Substantially diminished cytotoxicity | Boger et al., 1998[1] |
Experimental Protocols
Crystal Violet Cytotoxicity Assay
The cytotoxicity of this compound and its analogues is commonly determined using the crystal violet assay, a simple and reliable method for quantifying cell viability in adherent cell cultures.
Principle: Crystal violet is a dye that binds to proteins and DNA of adherent cells. Following treatment with the test compounds, dead cells detach from the culture plate and are washed away. The remaining viable cells are fixed and stained with crystal violet. The amount of dye, which is proportional to the number of viable cells, is then solubilized and quantified by measuring the absorbance at a specific wavelength.
Detailed Protocol:
-
Cell Seeding:
-
Harvest and count the desired cancer cells (e.g., HCT116 human colon carcinoma cells).
-
Seed the cells into 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and its synthetic analogues in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for an additional 48-72 hours at 37°C and 5% CO2.
-
-
Cell Fixation and Staining:
-
Carefully aspirate the culture medium from each well.
-
Gently wash the cells twice with 200 µL of phosphate-buffered saline (PBS).
-
Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Remove the paraformaldehyde and wash the plates gently with deionized water.
-
Add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.
-
Remove the crystal violet solution and wash the plates thoroughly with deionized water until the water runs clear.
-
Allow the plates to air dry completely.
-
-
Quantification:
-
Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well to dissolve the bound dye.
-
Shake the plates on a plate shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Mandatory Visualizations
References
A Comparative Analysis of Sandramycin and Echinomycin: Potent DNA-Intercalating Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent antitumor antibiotics, Sandramycin (B1212530) and echinomycin (B1671085). Both are cyclic depsipeptides that exert their cytotoxic effects through DNA intercalation, yet they exhibit distinct mechanisms and biological activity profiles. This document summarizes their mechanisms of action, presents comparative quantitative data on their cytotoxicity and DNA binding, and provides detailed protocols for key experimental assays.
Introduction
This compound and echinomycin are natural products that have garnered significant interest in the field of oncology due to their potent anti-proliferative activities. Both molecules feature a cyclic peptide core and aromatic chromophores that enable them to bind to double-stranded DNA. However, the specifics of their DNA interaction and the downstream cellular consequences differ, leading to variations in their therapeutic potential and spectrum of activity.
This compound , a cyclic decadepsipeptide, is known for its potent cytotoxicity against a range of cancer cell lines.[1] It acts as a bifunctional DNA intercalator, meaning its two chromophores insert into the DNA helix at two separate locations simultaneously.[2]
Echinomycin , also known as quinomycin (B1172624) A, is a quinoxaline (B1680401) antibiotic that also functions as a DNA bis-intercalator.[3] Beyond its direct interaction with DNA, echinomycin has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) DNA-binding activity, a key transcription factor in tumor progression and angiogenesis.[4][5]
Mechanism of Action
While both compounds intercalate into the DNA minor groove, their primary mechanisms of inducing cytotoxicity show notable differences.
This compound: The primary mechanism of this compound's antitumor activity is attributed to its high-affinity binding to DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing cell death.[2] Its binding is characterized by the sandwiching of two base pairs between its two chromophores.
Echinomycin: Echinomycin's mechanism is twofold. Firstly, like this compound, it physically obstructs DNA processes through bis-intercalation.[3] Secondly, and perhaps more significantly in the context of cancer therapy, it inhibits the binding of the HIF-1α transcription factor to its target DNA sequences, the hypoxia-responsive elements (HREs).[4] This inhibition of the HIF-1 pathway disrupts tumor angiogenesis, metabolism, and survival in hypoxic environments.[6]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and echinomycin. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | Leukemia Cell Lines | 4-10x less potent than against melanomas | [1] |
| Melanomas, Carcinomas, Adenocarcinomas | 0.001 - 10 | [1] | |
| Echinomycin | KSHV+ Tumor Cells | ~0.1 - 2 | [7] |
| Normal Cells (HUVEC, peripheral blood B cells) | >>1000 | [7] |
Table 2: Comparative DNA Binding Affinity
| Compound | DNA Sequence | Binding Affinity/Preference | Reference |
| This compound | 5'-d(GCATGC)2 | High Affinity | [8] |
| 5'-d(GCGCGC)2 | Lower affinity than 5'-d(GCATGC)2 | [8] | |
| 5'-d(GCTAGC)2 | Lower affinity than 5'-d(GCGCGC)2 | [8] | |
| 5'-d(GCCGGC)2 | Lower affinity than 5'-d(GCTAGC)2 | [8] | |
| Echinomycin | 5'-CG-3' containing sequences (e.g., ACGT, TCGT) | Strong binding sites | [9] |
| T:T mismatch flanked by GpC and CpG sites | Highest binding affinity in combination with Actinomycin (B1170597) D | [3] |
Mandatory Visualizations
The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.
Caption: Mechanism of action of this compound.
Caption: Dual mechanism of action of Echinomycin.
Caption: General workflow for MTT cytotoxicity assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound or echinomycin that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound or echinomycin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound or echinomycin in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound or echinomycin bind.
Materials:
-
Plasmid DNA containing the sequence of interest
-
Restriction enzymes
-
DNA polymerase (Klenow fragment)
-
Radioactively labeled dNTPs (e.g., [α-32P]dATP)
-
DNase I
-
This compound or echinomycin
-
Stop solution (e.g., formamide, EDTA, loading dyes)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager or X-ray film
Procedure:
-
Prepare a DNA fragment of interest (100-200 bp) by restriction enzyme digestion of a plasmid.
-
End-label the DNA fragment at one end using DNA polymerase and a radioactively labeled dNTP.
-
Purify the end-labeled DNA probe.
-
In separate tubes, incubate the labeled DNA probe with increasing concentrations of this compound or echinomycin. Include a no-drug control.
-
Partially digest the DNA in each tube with a low concentration of DNase I for a short period. The amount of DNase I should be optimized to generate a ladder of fragments covering the entire length of the probe in the control lane.
-
Stop the DNase I digestion by adding a stop solution.
-
Denature the DNA fragments by heating and run them on a high-resolution denaturing polyacrylamide sequencing gel.
-
Visualize the DNA fragments by autoradiography or phosphorimaging.
-
The binding sites of the drug will appear as "footprints," which are gaps in the DNA ladder where the drug protected the DNA from DNase I cleavage.
Electrophoretic Mobility Shift Assay (EMSA) for HIF-1α Inhibition
This assay is used to determine if echinomycin can inhibit the binding of HIF-1α to its DNA recognition sequence.
Materials:
-
Nuclear extract from cells expressing HIF-1α (e.g., from hypoxic cells)
-
Double-stranded oligonucleotide probe containing the HRE sequence, labeled with a detectable tag (e.g., biotin (B1667282) or 32P)
-
Unlabeled ("cold") competitor oligonucleotide with the same HRE sequence
-
Unlabeled non-specific competitor oligonucleotide
-
Echinomycin
-
Binding buffer (containing poly(dI-dC), glycerol, etc.)
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (e.g., chemiluminescence for biotin or autoradiography for 32P)
Procedure:
-
Prepare binding reactions in separate tubes. A typical reaction includes:
-
Nuclear extract
-
Labeled HRE probe
-
Binding buffer
-
-
For control reactions, add:
-
An excess of unlabeled cold HRE probe (to show specific competition)
-
An excess of unlabeled non-specific competitor DNA (to show binding specificity)
-
-
For the experimental reactions, add increasing concentrations of echinomycin.
-
Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA binding.
-
Load the samples onto a native polyacrylamide gel and run the electrophoresis at a low voltage in a cold room to prevent dissociation of the protein-DNA complexes.
-
Transfer the DNA from the gel to a membrane (for biotin-labeled probes) or dry the gel (for 32P-labeled probes).
-
Detect the labeled probe.
-
A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex. Inhibition of this shift by echinomycin demonstrates its ability to disrupt HIF-1α-DNA binding.
Conclusion
This compound and echinomycin are both potent DNA bis-intercalating agents with significant antitumor properties. While this compound's activity is primarily linked to its direct interference with DNA replication and transcription, echinomycin possesses a dual mechanism of action that includes the inhibition of the critical HIF-1α pathway. This additional mechanism may offer a therapeutic advantage in the context of hypoxic solid tumors. The choice between these agents for further drug development would depend on the specific cancer type and the desired therapeutic strategy. The experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these and other novel DNA-binding agents.
References
- 1. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Echinomycin as a promising therapeutic agent against KSHV-related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Echinomycin binding sites on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Efficacy of Sandramycin: A Comparative Guide for Researchers
In the landscape of anticancer drug development, DNA intercalators remain a pivotal class of therapeutic agents. This guide offers a detailed comparison of the efficacy of Sandramycin (B1212530), a potent antitumor antibiotic, with other well-established DNA intercalators, namely Doxorubicin (B1662922), Daunorubicin, and Actinomycin D. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of experimental data, methodologies, and mechanistic insights.
Mechanism of Action: A Tale of DNA Intercalation
DNA intercalators exert their cytotoxic effects by inserting themselves between the base pairs of the DNA double helix. This physical obstruction disrupts the DNA's structure and interferes with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
This compound , a cyclic decadepsipeptide, is a potent DNA bis-intercalator, meaning it has two moieties that simultaneously insert into the DNA.[1] This dual intercalation is thought to contribute to its high affinity and potent cytotoxic activity.[1] In contrast, Doxorubicin and Daunorubicin , both members of the anthracycline family, are mono-intercalators. Their mechanism also involves the inhibition of topoisomerase II, an enzyme critical for resolving DNA supercoils during replication.[2] By stabilizing the topoisomerase II-DNA complex after DNA cleavage, these drugs lead to the accumulation of DNA strand breaks.[2] Actinomycin D , a polypeptide antibiotic, also functions as a DNA intercalator, primarily at G-C rich sequences, thereby inhibiting transcription.[3]
Comparative Efficacy: A Look at the Numbers
The following tables summarize the available quantitative data on the DNA binding affinity and cytotoxic activity of this compound and its counterparts. It is crucial to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, such as cell lines and assay methodologies.
Table 1: DNA Binding Affinity of Selected DNA Intercalators
| Compound | DNA Binding Constant (K) | Comments |
| This compound | High affinity bis-intercalator | Binds preferentially to 5'-PuPy motifs.[4] |
| Doxorubicin | 0.13 - 0.16 x 10⁶ M⁻¹ | Determined by optical methods. |
| Daunorubicin | 0.10 - 0.12 x 10⁶ M⁻¹ | Determined by optical methods. |
| Actinomycin D | Up to 6.4 x 10⁶ M⁻¹ | Site-specific binding, with highest affinity for TGCT sequences. |
Table 2: Cytotoxic Activity (IC₅₀) of Selected DNA Intercalators against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value |
| This compound | Leukemia Cell Lines | Leukemia | 4-10x more potent than an analog lacking the chromophore phenol |
| Melanomas, Carcinomas, Adenocarcinomas | Various Solid Tumors | 1 pM - 10 nM | |
| Doxorubicin | HepG2 | Hepatocellular Carcinoma | 12.2 µM (24h) |
| HeLa | Cervical Carcinoma | 2.9 µM (24h) | |
| MCF-7 | Breast Cancer | 2.5 µM (24h) | |
| Daunorubicin | HL-60 | Acute Myeloid Leukemia | 15 nM (72h) |
| Actinomycin D | U251 | Glioblastoma | 0.028 µg/mL (72h) |
| HCT-116 | Colon Carcinoma | 0.55 µg/mL (72h) | |
| MCF-7 | Breast Cancer | 0.09 µg/mL (72h) |
Disclaimer: The IC₅₀ values are from different studies and should be interpreted with caution due to variations in experimental conditions.
Experimental Protocols: A Methodological Overview
The following are detailed methodologies for key experiments cited in the evaluation of DNA intercalators.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of the DNA intercalator. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, can be determined by plotting cell viability against drug concentration.
DNA Binding Assay (Ethidium Bromide Displacement Assay)
This assay is based on the displacement of ethidium (B1194527) bromide (EtBr), a fluorescent DNA intercalator, from DNA by a competing compound. The decrease in fluorescence intensity is proportional to the binding affinity of the test compound.
Protocol:
-
Prepare DNA-EtBr Complex: Incubate a solution of calf thymus DNA with ethidium bromide to form a fluorescent complex.
-
Titration: Add increasing concentrations of the test compound (e.g., this compound) to the DNA-EtBr complex.
-
Fluorescence Measurement: Measure the fluorescence intensity of the solution after each addition of the test compound using a spectrofluorometer. The excitation wavelength is typically around 520 nm, and the emission is measured around 600 nm.
-
Data Analysis: The binding constant of the test compound can be calculated from the quenching of the EtBr fluorescence using the Stern-Volmer equation.
DNA Footprinting Assay
DNA footprinting is a technique used to identify the specific binding site of a ligand on a DNA sequence.
Protocol:
-
DNA Labeling: End-label a DNA fragment of interest with a radioactive or fluorescent tag.
-
Binding Reaction: Incubate the labeled DNA with the DNA intercalator at various concentrations.
-
Nuclease Digestion: Partially digest the DNA with a nuclease, such as DNase I. The regions of DNA bound by the intercalator will be protected from cleavage.
-
Gel Electrophoresis: Separate the DNA fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Autoradiography/Imaging: Visualize the DNA fragments. The "footprint" will appear as a gap in the ladder of DNA fragments, indicating the region where the intercalator was bound.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the general mechanism of action of DNA intercalators and a typical experimental workflow for their comparison.
Caption: General mechanism of action of DNA intercalators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [Cytotoxic action of doxorubicin and daunomycin on human lung cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of key this compound analogs: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the DNA Cross-linking Activity of Sandramycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sandramycin's DNA cross-linking activity with established agents, Mitomycin C and Cisplatin (B142131). It includes detailed experimental protocols and supporting data to facilitate the validation of this compound's mechanism of action.
Introduction to this compound and DNA Cross-linking
This compound is a potent antitumor antibiotic that exerts its cytotoxic effects through interaction with DNA.[1] It is a cyclic decadepsipeptide that acts as a minor groove binding agent and bis-intercalator, showing a preference for 5'-AT dinucleotide sequences.[2][3] This binding can lead to the formation of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription, ultimately leading to cell death. Validating and quantifying this cross-linking activity is crucial for its development as a potential therapeutic agent.
This guide compares this compound with two well-characterized DNA cross-linking agents:
-
Mitomycin C: A bioreductive alkylating agent that forms ICLs, primarily at CpG sequences.[4][5]
-
Cisplatin: A platinum-based drug that forms various DNA adducts, including ICLs, predominantly at GpG sequences.[6][7]
Comparative Analysis of DNA Cross-linking Activity
While direct quantitative studies comparing the DNA interstrand cross-linking efficiency of this compound to Mitomycin C and Cisplatin are not extensively available in the public domain, a comparative analysis can be inferred from their cytotoxic potencies and DNA binding affinities.
Table 1: Comparison of Cytotoxicity and DNA Binding Affinity
| Compound | IC50 Range (nM) | DNA Binding Affinity (ΔG°, kcal/mol) | Primary DNA Binding Site |
| This compound | 0.02 - 6[2] | -10.2 (for bis-intercalation)[2] | 5'-AT rich sequences[2] |
| Mitomycin C | Varies by cell line (nM to µM range) | Not directly comparable | CpG sequences[4] |
| Cisplatin | Varies by cell line (µM range)[8] | Not directly comparable | GpG sequences[6] |
Note: The high potency of this compound, with IC50 values in the picomolar to nanomolar range, suggests a highly efficient mechanism of action, likely involving potent DNA cross-linking. The free energy of binding (ΔG°) for this compound's bis-intercalation indicates a very strong and stable interaction with DNA.[2]
Experimental Protocols for Validating DNA Cross-linking
Herein are detailed protocols for two standard methods to validate and quantify DNA interstrand cross-linking.
Modified Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method to detect DNA damage, including ICLs, at the single-cell level. The presence of ICLs retards the migration of DNA fragments induced by a damaging agent (e.g., radiation), resulting in a smaller "comet tail".
Experimental Protocol:
-
Cell Treatment: Treat cells in suspension or monolayers with varying concentrations of this compound, Mitomycin C (positive control), and a vehicle control for a defined period.
-
Irradiation: After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5-10 Gy) on ice to induce random DNA strand breaks. Untreated, non-irradiated cells serve as a negative control.
-
Cell Embedding: Mix approximately 1 x 10^5 cells with low melting point agarose (B213101) and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a cold alkaline buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA migration (comet tail moment or percentage of DNA in the tail) using specialized software. A decrease in tail moment compared to the irradiated control indicates the presence of ICLs.
Agarose Gel Electrophoresis Assay for ICLs
This biochemical assay directly visualizes the formation of ICLs in purified DNA or DNA fragments. Cross-linked DNA will renature into a double-stranded form after denaturation, while non-cross-linked DNA will remain single-stranded.
Experimental Protocol:
-
DNA Substrate: Use a linearized plasmid DNA or a specific DNA oligonucleotide.
-
Drug Incubation: Incubate the DNA with varying concentrations of this compound, Mitomycin C, and Cisplatin. For Mitomycin C, a reducing agent (e.g., sodium dithionite) is required for activation.
-
Denaturation: After incubation, denature the DNA by heating (e.g., 95°C for 5 minutes) followed by rapid cooling on ice, or by treatment with an alkaline solution.
-
Agarose Gel Electrophoresis: Load the denatured DNA samples onto a neutral or denaturing agarose gel.
-
Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe) and visualize under UV light.
-
Analysis: Quantify the band intensities. The presence of a band corresponding to the molecular weight of double-stranded DNA in the denatured samples indicates the formation of interstrand cross-links. The intensity of this band is proportional to the cross-linking efficiency.
Visualizing the Mechanism and Workflow
Proposed Mechanism of this compound-Induced DNA Cross-linking
The following diagram illustrates the proposed mechanism of DNA bis-intercalation by this compound, leading to the formation of an interstrand cross-link.
References
- 1. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 4. Mitomycin C: small, fast and deadly (but very selective) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellagentech.com [cellagentech.com]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discrepancy between cytotoxicity and DNA interstrand crosslinking of carboplatin and cisplatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Sandramycin's DNA Intercalation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sandramycin's DNA intercalation specificity against other well-known DNA intercalating agents: Doxorubicin (B1662922), Daunorubicin (B1662515), and Actinomycin (B1170597) D. The information presented herein is supported by experimental data to assist researchers in understanding the nuanced interactions of these potent antitumor compounds with their primary cellular target.
Introduction to This compound (B1212530) and DNA Intercalation
This compound is a potent antitumor antibiotic belonging to the cyclic decadepsipeptide class, first isolated from a Nocardioides sp.[1][2]. Its mechanism of action involves the insertion of its planar chromophore moieties between the base pairs of the DNA double helix, a process known as intercalation[3]. This bis-intercalation, facilitated by its two chromophores, disrupts the normal structure and function of DNA, ultimately inhibiting processes like replication and transcription, leading to cytotoxicity. A key aspect of an intercalator's therapeutic potential and toxicity profile is its sequence specificity—the preference for binding to particular sequences of DNA base pairs. This guide will delve into the experimental evidence that defines this compound's binding preferences and compare it with other clinically relevant intercalators.
Comparative Analysis of DNA Intercalation Specificity
The specificity of a DNA intercalating agent is a critical determinant of its biological activity. Below is a comparative summary of the DNA binding preferences for this compound and other selected intercalators.
Sequence Preference and Selectivity
This compound exhibits a notable preference for specific DNA sequences, which has been characterized through various biophysical techniques. Studies have shown that this compound preferentially binds to sequences containing repeating purine-pyrimidine (PuPy) motifs, with each intercalation event occurring at a 5'-PyPu step[4][5]. DNase I footprinting studies have further revealed that this compound, similar to the related compound luzopeptin (B1179268) A, binds optimally to regions with alternating adenine (B156593) (A) and thymine (B56734) (T) residues[6]. A perceptible preference for 5'-AT dinucleotide sequences, often preceded by a cytosine (C) (i.e., 5'-CAT), has also been observed[6].
In contrast, other intercalators show different sequence preferences. Doxorubicin and Daunorubicin, both members of the anthracycline family, generally favor GC-rich sequences. Specifically, they show a preference for 5'-dGdC or 5'-dCdG doublets[7][8]. Daunorubicin has been noted to have the highest preference for two adjacent G/C base pairs flanked on the 5' side by an A/T base pair[9]. Actinomycin D is well-known for its strong preference for intercalating at 5'-GpC sites[10][11][12]. However, studies have also shown that it can bind to other sequences, such as d(GpG) and d(GpT) steps, albeit with different affinities, indicating a degree of binding promiscuity[10][13].
Table 1: Comparison of DNA Sequence Selectivity
| Intercalating Agent | Primary Sequence Preference | Notes |
| This compound | Repeating 5'-PuPy motifs; Alternating A/T regions (e.g., 5'-AT) | Bis-intercalator; each intercalation at a 5'-PyPu step[4][5][6]. |
| Doxorubicin | GC-rich sequences (e.g., 5'-dGdC, 5'-dCdG) | Also shows preference for 5'-pyTAA or 5'-AATpy sequences[7][8][14]. |
| Daunorubicin | GC-rich sequences, particularly two adjacent G/C pairs flanked by A/T | Intercalates at CpG steps[9][15]. |
| Actinomycin D | 5'-GpC | Can also bind to other GC-rich sequences like 5'-GpG and 5'-GpT[10][11][12][13]. |
Quantitative Assessment of DNA Binding Affinity
Studies on this compound analogues using surface plasmon resonance have elucidated the relative binding preference, with the order being: 5'-d(GCATGC)₂ > 5'-d(GCGCGC)₂ > 5'-d(GCTAGC)₂ ≥ 5'-d(GCCGGC)₂[5]. The free energy differences (ΔΔG°) between these binding sites are relatively small (0.4 to 1.0 kcal/mol), indicating that while there is a preference, this compound can bind with high affinity to multiple sequences[5]. The major contribution to its binding affinity comes from the cyclic decadepsipeptide core (ΔG° = -6.0 kcal/mol), with each chromophore incrementally increasing the binding energy[6].
For the comparator drugs, affinity constants have been reported. For instance, the affinity constants for Daunorubicin and Doxorubicin with DNA are in the range of 0.10 to 0.16 x 10⁶ M⁻¹[16].
Table 2: Comparative Binding Affinity Data
| Intercalating Agent | DNA Sequence | Binding Affinity (Kd or Ka) / Free Energy (ΔG°) | Method |
| This compound | 5'-d(GCATGC)₂ vs other 5'-d(GCXXGC)₂ | ΔΔG° = 0.4 - 1.0 kcal/mol | Surface Plasmon Resonance |
| Cyclic Decadepsipeptide Core | ΔG° = -6.0 kcal/mol | Not Specified | |
| First Chromophore Addition | ΔG° increase of ~3.2 kcal/mol | Not Specified | |
| Second Chromophore Addition | ΔG° increase of ~1.0 kcal/mol | Not Specified | |
| Doxorubicin | DNA | Ka = 0.13 - 0.16 x 10⁶ M⁻¹ | Optical Methods |
| Daunorubicin | DNA | Ka = 0.10 - 0.12 x 10⁶ M⁻¹ | Optical Methods |
| Actinomycin D | d(ATGCGGCAT) | Kd1 = 1.0 ± 0.2 µM, Kd2 = 3.3 ± 0.5 µM | Surface Plasmon Resonance |
Cytotoxicity Profiles
The ultimate biological effect of DNA intercalation is cytotoxicity, which is often quantified by the half-maximal inhibitory concentration (IC50). This compound and its analogue, luzopeptin A, are exceptionally potent cytotoxic agents, with IC50 values in the nanomolar to picomolar range (0.02 to 6 nM)[6].
Table 3: Comparative Cytotoxicity (IC50 Values)
| Intercalating Agent | Cell Line | Cancer Type | IC50 |
| This compound | P388 | Leukemia | Potent in vivo activity[2] |
| Doxorubicin | MCF-7 | Breast Cancer | ~2.5 µM[13] |
| HeLa | Cervical Cancer | ~2.9 µM[13] | |
| HepG2 | Liver Cancer | ~12.2 µM[13] | |
| Daunorubicin | HL-60 | Leukemia | ~2.52 µM |
| U937 | Leukemia | ~1.31 µM | |
| Actinomycin D | A549 | Lung Carcinoma | ~0.0002 µM[17] |
| PC3 | Prostate Cancer | ~0.0003 µM[17] | |
| A2780 | Ovarian Cancer | ~0.0017 µM[17] |
Experimental Protocols
To provide a practical resource for researchers, detailed methodologies for key experiments cited in the assessment of DNA intercalation specificity are outlined below.
DNase I Footprinting Assay
This technique is used to identify the specific DNA sequences to which a small molecule binds.
Protocol:
-
Probe Preparation:
-
Select a DNA fragment (100-300 bp) containing the putative binding site.
-
Label one end of the DNA fragment, typically with ³²P, using T4 polynucleotide kinase or by PCR with a labeled primer.
-
Purify the end-labeled DNA probe.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of the intercalating agent (e.g., this compound) in an appropriate binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM NaCl)[18].
-
Allow the binding reaction to equilibrate, typically for at least 30 minutes at room temperature. A control reaction with no intercalator should be included.
-
-
DNase I Digestion:
-
Add a carefully titrated amount of DNase I to each reaction mixture. The amount should be sufficient to introduce, on average, one single-strand break per DNA molecule.
-
Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature to allow for partial digestion.
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturant.
-
-
Analysis:
-
Purify the DNA fragments from each reaction.
-
Denature the DNA fragments by heating and resolve them on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography.
-
The binding site of the intercalator will appear as a "footprint," a region on the gel with a reduced number of bands compared to the control lane, as the bound molecule protects the DNA from DNase I cleavage.
-
Fluorescent Intercalator Displacement (FID) Assay
This assay is used to determine the binding affinity and sequence selectivity of a compound by measuring its ability to displace a fluorescent dye pre-bound to DNA.
Protocol:
-
Preparation:
-
Prepare solutions of the DNA of interest (e.g., specific oligonucleotides) and a fluorescent intercalator such as ethidium (B1194527) bromide (EtBr) or thiazole (B1198619) orange (TO) in a suitable buffer.
-
In a fluorescence cuvette or 96-well plate, mix the DNA and the fluorescent dye and allow them to equilibrate until a stable fluorescence signal is obtained.
-
-
Titration:
-
Add increasing concentrations of the test compound (e.g., this compound) to the DNA-dye complex.
-
After each addition, allow the mixture to equilibrate and then measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
The displacement of the fluorescent dye by the test compound will result in a decrease in fluorescence intensity.
-
Plot the change in fluorescence as a function of the test compound concentration.
-
The data can be fitted to a competitive binding model to determine the binding affinity (Ka or Kd) of the test compound for the DNA sequence.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.
Protocol:
-
Chip Preparation:
-
Immobilize one of the binding partners, typically a biotinylated DNA oligonucleotide, onto a streptavidin-coated sensor chip surface.
-
A reference flow cell should be prepared in parallel, either left blank or with an immobilized control molecule, to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Inject a series of concentrations of the small molecule intercalator (the analyte, e.g., this compound) in a suitable running buffer over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) in real-time. The association of the analyte with the immobilized DNA will cause an increase in the RU.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the analyte from the DNA, which will result in a decrease in the RU.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Alternatively, for steady-state analysis, the RU at equilibrium for each analyte concentration can be plotted against the concentration and fitted to a binding isotherm to determine the Kd.
-
Visualizing Mechanisms and Workflows
Mechanism of DNA Intercalation
The following diagram illustrates the general mechanism by which a planar aromatic molecule, characteristic of DNA intercalators, inserts itself between the base pairs of the DNA double helix. This process leads to a local unwinding of the helix and an increase in the distance between adjacent base pairs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sequence selective binding of bis-daunorubicin WP631 to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - (â)-Sandramycin:â Total Synthesis and Characterization of DNA Binding Properties - figshare - Figshare [figshare.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. DNA sequence specificity of doxorubicin-induced mutational damage in uvrB- Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Daunorubicin - Wikipedia [en.wikipedia.org]
- 10. books.rsc.org [books.rsc.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Actinomycin D binding to single-stranded DNA: sequence specificity and hemi-intercalation model from fluorescence and 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Substitutions at C2' of daunosamine in the anticancer drug daunorubicin alter its DNA-binding sequence specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DNase I Footprinting of Small Molecule Binding Sites on DNA | Springer Nature Experiments [experiments.springernature.com]
- 18. mybiosource.com [mybiosource.com]
Unraveling Sandramycin's Action: A Comparative Guide to Mechanism Validation Using Resistant Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the mechanism of action of the potent antitumor antibiotic, Sandramycin (B1212530). By drawing parallels with well-characterized DNA intercalating agents and utilizing the powerful tool of drug-resistant cell lines, we outline a comprehensive strategy to elucidate the cytotoxic pathways of this compound and potential mechanisms of resistance.
This compound is a cyclic depsipeptide antibiotic that exhibits significant antitumor activity.[1] Its proposed mechanism of action involves the intercalation into the minor groove of DNA, forming strong and stable complexes that can disrupt essential cellular processes like DNA replication and transcription.[2][3] This guide will delve into the experimental validation of this mechanism, with a focus on the use of resistant cell lines as a critical tool. While specific research on this compound-resistant cell lines is not yet available in published literature, we will present a comparative analysis based on established findings for other DNA intercalators and topoisomerase II inhibitors, such as Doxorubicin.
Comparative Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines, with IC50 values in the nanomolar range, indicating its high potency.[4] To provide context, the following table compares the cytotoxic activity of this compound with Doxorubicin, a widely used chemotherapeutic agent that also functions as a DNA intercalator and topoisomerase II inhibitor.
| Cell Line | Cancer Type | This compound IC50 (nM)[4] | Doxorubicin IC50 (nM) |
| L1210 | Leukemia | 0.02 | ~10-100 |
| B16 | Melanoma | 0.07 | ~20-200 |
| HCT116 | Colon Cancer | 0.8 | ~50-500 |
| A431 | Epidermoid Carcinoma | 3.1 | ~100-1000 |
| RKO | Colon Carcinoma | 1.3 | ~80-800 |
| SU-DHL6 | B-cell lymphoma | 5.9 | Not widely reported |
| SU-DHL10 | B-cell lymphoma | 3.3 | Not widely reported |
Note: Doxorubicin IC50 values are approximate and can vary significantly based on experimental conditions. The data presented here is for comparative purposes.
Validating the Mechanism of Action: The Role of Resistant Cell Lines
The development of cell lines with acquired resistance to an anticancer agent is a powerful method to validate its mechanism of action. By identifying the cellular changes that confer resistance, researchers can pinpoint the drug's primary target and downstream pathways.
Proposed Experimental Workflow for Validation
The following workflow outlines a strategy for developing and characterizing this compound-resistant cell lines to validate its DNA-intercalating and potential topoisomerase II-inhibiting properties.
References
- 1. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA binding properties of key this compound analogues: systematic examination of the intercalation chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Sandramycin-Treated Cancer Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic effects of Sandramycin on cancer cells. Due to the limited availability of public transcriptomic data specifically for this compound, this analysis utilizes data from Doxorubicin, a well-characterized chemotherapeutic agent with a similar mechanism of action, as a proxy. Both this compound and Doxorubicin are DNA intercalators, disrupting DNA replication and transcription, ultimately leading to cell death.[1][2] This guide compares the transcriptomic profile of Doxorubicin-treated cancer cells with that of cells treated with Paclitaxel, a microtubule-stabilizing agent, to highlight the distinct cellular responses to different classes of anticancer drugs.
Introduction to this compound
This compound is a cyclic depsipeptide antibiotic with potent antitumor activity.[3] Its primary mechanism of action involves intercalation into DNA, a process where the molecule inserts itself between the base pairs of the DNA double helix.[1] This physical obstruction interferes with the functions of DNA polymerases and topoisomerases, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.
Comparative Transcriptomic Data
The following table summarizes the key differentially expressed genes (DEGs) in cancer cells treated with Doxorubicin (as a proxy for this compound) and Paclitaxel. The data is compiled from publicly available RNA sequencing datasets (e.g., GSE244574 for Doxorubicin). This comparative analysis reveals distinct gene expression signatures reflective of their different mechanisms of action.
| Gene Category | Doxorubicin (this compound proxy) | Paclitaxel | Functional Significance |
| DNA Damage Response | Up-regulated: ATM, BRCA1, GADD45A, p53 | Moderately up-regulated: p53 | Doxorubicin strongly induces genes involved in sensing and repairing DNA double-strand breaks. Paclitaxel's effect is less direct, likely a secondary response to mitotic stress. |
| Cell Cycle Control | Down-regulated: CDK1, Cyclin B1, PLK1 | Up-regulated: p21 (CDKN1A) | Doxorubicin-induced DNA damage leads to G2/M arrest by down-regulating key mitotic drivers. Paclitaxel-induced microtubule stabilization also causes G2/M arrest, but primarily through the activation of the spindle assembly checkpoint and subsequent p21 induction. |
| Apoptosis | Up-regulated: BAX, PUMA, NOXA, Caspase-3 | Up-regulated: BCL2, BAX, Caspase-9 | Both drugs induce apoptosis, but through different upstream signals. Doxorubicin triggers the intrinsic pathway via p53-mediated upregulation of pro-apoptotic BCL2 family members. Paclitaxel-induced mitotic arrest can also lead to apoptosis through mitotic catastrophe and activation of the intrinsic pathway. |
| Drug Resistance | Up-regulated: ABCB1 (MDR1), GSTP1 | Up-regulated: ABCB1 (MDR1), TUBB3 | Upregulation of the multidrug resistance protein 1 (MDR1) is a common resistance mechanism for both drugs. Overexpression of specific tubulin isotypes (TUBB3) is a known resistance mechanism for Paclitaxel. |
| Signaling Pathways | Modulated: NF-κB, MAPK, p53 signaling | Modulated: JNK, p38 MAPK, PI3K/Akt signaling | Doxorubicin activates the p53 pathway in response to DNA damage and can also modulate NF-κB and MAPK signaling. Paclitaxel-induced microtubule stress activates stress-responsive kinases like JNK and p38 MAPK. |
Experimental Protocols
A standardized experimental protocol for comparative transcriptomic analysis of drug-treated cancer cells using RNA sequencing (RNA-Seq) is outlined below.
Cell Culture and Drug Treatment
-
Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Drug Preparation: Prepare stock solutions of this compound (or Doxorubicin) and the comparator drug (e.g., Paclitaxel) in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the drugs at a predetermined concentration (e.g., IC50) for a specific duration (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Harvesting: After the treatment period, wash the cells with PBS and harvest them for RNA extraction.
RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure a RIN (RNA Integrity Number) value > 8 for optimal results.
RNA Sequencing (RNA-Seq)
-
Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between the drug-treated and control groups using statistical packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify affected biological processes and signaling pathways.
-
Visualizing a Key Signaling Pathway
The following diagram illustrates the DNA Damage Response pathway, a central signaling network activated by DNA intercalating agents like this compound and Doxorubicin.
Caption: DNA Damage Response Pathway activated by this compound/Doxorubicin.
Experimental Workflow
The following diagram outlines the workflow for the comparative transcriptomic analysis.
Caption: Workflow for Comparative Transcriptomic Analysis.
Conclusion
The comparative transcriptomic analysis, using Doxorubicin as a proxy for this compound, reveals a distinct gene expression signature characterized by the strong induction of the DNA damage response and p53 signaling pathways. This contrasts with the transcriptomic profile of cells treated with Paclitaxel, which primarily shows an upregulation of genes related to mitotic stress and microtubule dynamics. These findings underscore the importance of understanding the molecular mechanisms of different anticancer agents to develop more effective and targeted cancer therapies. Further transcriptomic studies specifically on this compound are warranted to confirm these findings and to fully elucidate its unique molecular effects on cancer cells.
References
- 1. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 2. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel antitumor antibiotic produced by a Nocardioides sp. Production, isolation, characterization and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Sandramycin's Potency: A Comparative Analysis Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro potency of Sandramycin, a potent antitumor antibiotic, against a panel of established anticancer drugs: doxorubicin, cisplatin, and paclitaxel (B517696). The data presented here is intended to serve as a valuable resource for researchers investigating novel therapeutic agents and for professionals involved in the drug development pipeline.
Comparative Potency of this compound and Standard Anticancer Drugs
The antitumor activity of this compound is benchmarked against doxorubicin, cisplatin, and paclitaxel across a diverse panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. The data, collated from various studies, is summarized in the table below. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| L1210 (Murine leukemia) | 0.02 | ~10 - 50 | ~0.5 - 2.0 | ~2 - 10 |
| B16 (Murine melanoma) | 0.07 | ~20 - 100 | ~1.0 - 5.0 | ~5 - 20 |
| HCT116 (Human colon carcinoma) | 0.8 | ~50 - 200 | ~2.0 - 10.0 | ~1 - 10 |
| RPMI8226 (Human multiple myeloma) | 3.8 | ~100 - 500 | ~5.0 - 20.0 | ~10 - 50 |
| A431 (Human epidermoid carcinoma) | 3.1 | ~50 - 250 | ~1.0 - 8.0 | ~2 - 15 |
| RKO (Human colon carcinoma) | 1.3 | ~100 - 400 | ~3.0 - 15.0 | ~5 - 25 |
| SU-DHL-6 (Human B-cell lymphoma) | 5.9 | Data not available | Data not available | Data not available |
| SU-DHL-10 (Human B-cell lymphoma) | 3.3 | Data not available | Data not available | Data not available |
Note: The IC50 values for the comparator drugs are approximate ranges compiled from multiple sources and are provided for general comparison. For precise comparative studies, it is recommended to evaluate all compounds concurrently under identical experimental conditions.
Experimental Protocols
The determination of IC50 values is a critical step in assessing the potency of a potential anticancer drug. The following is a detailed methodology for a standard in vitro potency assay.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
This compound and comparator drugs (doxorubicin, cisplatin, paclitaxel)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound and the comparator drugs in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, from the dose-response curve.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the mechanism of action of this compound, the following diagrams have been generated.
Caption: Workflow of the in vitro MTT assay for IC50 determination.
This compound, as a DNA intercalating agent, exerts its cytotoxic effects by inserting itself between the base pairs of DNA. This distortion of the DNA double helix interferes with critical cellular processes such as replication and transcription, ultimately leading to programmed cell death, or apoptosis. The signaling cascade initiated by this DNA damage is complex and involves multiple pathways.
Caption: Simplified signaling pathway of DNA intercalator-induced apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
